molecular formula C7H5ClF2O B1364498 3-Chloro-2,4-difluorobenzyl alcohol CAS No. 886501-09-3

3-Chloro-2,4-difluorobenzyl alcohol

Cat. No.: B1364498
CAS No.: 886501-09-3
M. Wt: 178.56 g/mol
InChI Key: OTKPKQYYPKSFPG-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPKQYYPKSFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394220
Record name 3-Chloro-2,4-difluorobenzyl alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID10394220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-09-3
Record name 3-Chloro-2,4-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Technical-Guide-to-3-Chloro-2,4-difluorobenzyl-alcohol-CAS-886501-09-3

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Fluorinated Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. 3-Chloro-2,4-difluorobenzyl alcohol, identified by its CAS number 886501-09-3, represents a highly valuable, functionalized building block for this purpose. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the benzyl ring—offers a nuanced tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, grounded in practical, field-proven insights.

Core Molecular & Physical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Compound Identification & Characteristics

All quantitative data are summarized in the table below for ease of reference. These parameters are critical for reaction planning, analytical method development, and safety assessments.

PropertyValueSource
CAS Number 886501-09-3[1]
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.56 g/mol [1]
Physical State Liquid (at standard conditions)[2]
Appearance Colorless liquid[2]
Boiling Point 237.3°C at 760 mmHg[1]
Density 1.444 g/cm³[1]
Flash Point 97.3°C[1]
Refractive Index 1.52[1]
LogP 2.11[1]
Structural Representation

The spatial arrangement of the chloro and fluoro substituents dictates the molecule's reactivity and steric profile.

Caption: Structure of this compound.

Synthesis Pathway: From Acid to Alcohol

The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding carboxylic acid or aldehyde. The choice of reducing agent is critical to ensure high yield and purity, avoiding over-reduction or side reactions.

Conceptual Workflow

The transformation follows a straightforward logic: the activation of a carbonyl group followed by hydride delivery.

Synthesis_Workflow Start 3-Chloro-2,4-difluorobenzoic Acid (Precursor) Reduction Reduction Step (e.g., with BH₃·THF or LiAlH₄) Start->Reduction Dissolution in aprotic solvent (THF) Product This compound (Target Compound) Reduction->Product Hydride attack on carbonyl Purification Work-up & Purification (Quenching, Extraction, Chromatography) Product->Purification Reaction mixture Final Isolated Product >97% Purity Purification->Final Purified compound

Caption: General synthesis workflow diagram.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis via the reduction of 3-Chloro-2,4-difluorobenzoic acid.

Materials:

  • 3-Chloro-2,4-difluorobenzoic acid (1 equivalent)

  • Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (approx. 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-Chloro-2,4-difluorobenzoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side-product formation.

  • Addition of Reducing Agent: Add the BH₃·THF solution dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 5°C. The borane complex selectively reduces the carboxylic acid to the alcohol.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C to neutralize excess borane. Vigorous gas evolution (hydrogen) will occur.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved via silica gel column chromatography.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the unique electronic and steric properties conferred by its substituents, which can be leveraged to design potent and selective modulators of biological targets.

Role as a Fragment in FBDD

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel chemical starting points for drug development.[3] Small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a protein target.[3] Due to its molecular weight and substitution pattern, this compound and its simple derivatives are ideal candidates for fragment libraries. The hydroxyl group provides a handle for synthetic elaboration once a binding pose is identified, often through X-ray crystallography.

Incorporation into Bioactive Molecules

The 3-chloro-2,4-difluorobenzyl moiety is found in a variety of patented compounds explored for therapeutic applications. A common synthetic strategy is the etherification or esterification of the benzylic alcohol to link the scaffold to a core pharmacophore.

Example Application Workflow:

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Lead Optimization BuildingBlock 3-Chloro-2,4-difluorobenzyl alcohol (CAS 886501-09-3) Screening Biophysical Screening (e.g., X-ray, NMR, SPR) BuildingBlock->Screening Hit Fragment 'Hit' Identified (Weak but efficient binding) Screening->Hit Elaboration Synthetic Elaboration (Using -OH handle for linkage) Hit->Elaboration Progress to Optimization SAR Structure-Activity Relationship (SAR) Studies Elaboration->SAR SAR->Elaboration Iterative Design Lead Potent Lead Compound (Improved affinity & properties) SAR->Lead

Caption: From building block to lead compound in drug discovery.

This scaffold has been incorporated into molecules targeting a range of diseases. For example, related structures are found in compounds investigated as inhibitors of enzymes like Stearoyl-CoA desaturase 1 (SCD1), which are relevant for treating metabolic diseases such as obesity.[4] The specific halogenation pattern can influence interactions within the binding pocket of target proteins, potentially increasing potency or selectivity.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: While not classified as hazardous under US OSHA 29 CFR 1910.1200, good laboratory practice is essential.[2] Some suppliers indicate potential hazards such as skin, eye, and respiratory irritation for similar fluorinated benzyl alcohols.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (conforming to EN166 standards), chemical-resistant gloves, and a lab coat.[2][6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin, eyes, and clothing.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

    • Skin: Wash off immediately with soap and plenty of water.[5]

    • Inhalation: Remove to fresh air. If symptoms occur, seek medical attention.[2]

Conclusion

This compound (CAS 886501-09-3) is a specialized yet highly significant building block for the synthesis of complex organic molecules. Its value lies in the precise arrangement of its halogen substituents, which provides medicinal chemists with a sophisticated tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. From its role in fragment-based screening to its incorporation into advanced lead compounds, a thorough understanding of its synthesis, reactivity, and handling is essential for any researcher operating at the forefront of pharmaceutical development.

References

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluorobenzyl alcohol, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, reactivity, and applications, grounding its claims in established scientific principles and methodologies.

Introduction: A Profile of a Versatile Synthon

This compound (CAS No: 886501-09-3) is a halogenated aromatic alcohol that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its strategic arrangement of three distinct functional groups—a reactive hydroxymethyl group, a metabolically robust carbon-fluorine bond, and a directing chloro group—offers medicinal chemists a powerful tool for molecular design. The presence and positioning of the halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide will elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 886501-09-3[1]
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance Solid
SMILES C1=CC(=C(C(=C1CO)F)Cl)F
InChI Key SSCVUXTVZOTMJU-UHFFFAOYSA-N

Synthesis and Purification: A Validated Protocol

The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 3-chloro-2,4-difluorobenzaldehyde. This transformation is typically achieved with high fidelity using mild reducing agents like sodium borohydride (NaBH₄). The causality for this choice lies in the chemoselectivity of NaBH₄, which readily reduces aldehydes while being generally unreactive towards the aromatic ring and its halogen substituents under standard conditions.

G start 3-Chloro-2,4-difluorobenzaldehyde reagent 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) start->reagent Reduction workup Aqueous Workup (e.g., dilute HCl, water wash) reagent->workup product This compound purify Purification (e.g., Column Chromatography) workup->purify purify->product Isolated Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-chloro-2,4-difluorobenzaldehyde

This protocol provides a self-validating system, where the final characterization confirms the success of the synthesis and purification steps.

  • Reaction Setup: To a solution of 3-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer, coo the mixture to 0 °C using an ice bath. The use of MeOH as a solvent is advantageous due to its ability to dissolve both the aldehyde and NaBH₄, and its protic nature facilitates the reaction mechanism.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C. The slight excess of NaBH₄ ensures complete conversion of the starting material.[4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching and Workup: Once the reaction is complete (typically 1-2 hours), slowly add dilute hydrochloric acid (1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual salts and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Validation: Purify the crude material by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

Structural Elucidation via Spectroscopy

The precise arrangement of atoms in this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the benzylic protons (-CH₂OH), typically a doublet due to coupling with the hydroxyl proton (unless D₂O exchange is performed). The aromatic region would display complex splitting patterns for the two aromatic protons, with their chemical shifts and coupling constants (J-values) being diagnostic of the 2,4-difluoro and 3-chloro substitution pattern.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals would be observed, one for each fluorine atom. The coupling between them, as well as coupling to adjacent aromatic protons, provides definitive proof of their relative positions.

    • ¹³C NMR: The carbon spectrum would show seven unique signals, corresponding to the six aromatic carbons and the single benzylic carbon. The chemical shifts are heavily influenced by the attached halogens.

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Strong C-F stretching bands would also be visible in the fingerprint region, typically around 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an approximate ratio of 3:1, which is indicative of the presence of a single chlorine atom.[5] Fragmentation patterns would likely involve the loss of the hydroxyl group or the entire hydroxymethyl moiety.

Reactivity and Application in Drug Discovery

The utility of this compound as a synthon stems from the predictable reactivity of its hydroxymethyl group. A primary alcohol, it can be readily converted into a variety of other functional groups.

A common and critical transformation is its conversion to the corresponding benzyl chloride or bromide. This converts the hydroxyl, a poor leaving group, into a halide, an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. This two-step sequence allows for the facile introduction of the 3-chloro-2,4-difluorobenzyl moiety into a target molecule.

G cluster_0 Activation Step cluster_1 Functionalization Step alcohol 3-Chloro-2,4-difluorobenzyl alcohol thionyl Thionyl Chloride (SOCl₂) alcohol->thionyl Reaction halide 3-Chloro-2,4-difluorobenzyl chloride nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻) halide->nucleophile SN2 Reaction thionyl->halide product Substituted Product nucleophile->product

Caption: Key reaction pathway demonstrating the utility of the title compound.

Mechanism Insight: Chlorination with Thionyl Chloride

The reaction with thionyl chloride (SOCl₂) is a classic method for converting alcohols to alkyl chlorides.[6] The reaction proceeds through an intermediate alkyl chlorosulfite. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. However, for a primary benzylic alcohol, an Sₙ2 pathway is also highly plausible. The addition of a base like pyridine ensures an Sₙ2 mechanism with inversion of configuration by generating a free chloride ion, which acts as the nucleophile.[6]

This activated benzyl halide is then a prime substrate for reaction with a wide range of nucleophiles (amines, phenols, thiols, etc.), forming the basis for constructing more complex molecular architectures found in many modern pharmaceuticals.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[7]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in its unique combination of reactive and modulating functional groups. A deep understanding of its molecular structure, confirmed by robust spectroscopic methods, informs its synthesis and predictable reactivity. Its primary utility in drug discovery is as a precursor to electrophilic benzylating agents, enabling the incorporation of the di-fluoro, chloro-substituted phenyl ring into lead compounds to enhance their pharmacological profiles. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this versatile building block in the pursuit of novel therapeutics.

References

Introduction: The Strategic Importance of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-2,4-difluorobenzyl alcohol

This compound is a key fluorinated building block in modern medicinal and agricultural chemistry. Its trifunctional nature—a reactive benzyl alcohol moiety on a benzene ring substituted with two electron-withdrawing fluorine atoms and a chlorine atom—makes it a valuable precursor for the synthesis of complex molecular architectures. The specific substitution pattern influences the molecule's electronic properties and steric profile, offering chemists a nuanced tool for developing new pharmaceuticals and agrochemicals with enhanced efficacy and metabolic stability. This guide provides a detailed examination of the primary synthetic pathways to this crucial intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Primary Synthetic Strategies: A Tale of Two Carbonyls

The most direct and industrially viable routes to this compound commence from precursors already possessing the required carbon skeleton, specifically the corresponding benzaldehyde or benzoic acid. The choice between these two starting points is often dictated by commercial availability, cost, and the desired scale of production.

Route A: The Aldehyde Pathway - A Direct and Efficient Reduction

The reduction of 3-Chloro-2,4-difluorobenzaldehyde stands as the most straightforward and high-yielding method for the synthesis of the target benzyl alcohol. This approach leverages the selective and mild reduction of an aldehyde to a primary alcohol, a transformation that is well-established and highly reliable in organic synthesis.

The viability of this route is contingent upon the availability of 3-Chloro-2,4-difluorobenzaldehyde. This starting material can be synthesized through several methods, a common one being the formylation of 1,3-dichloro-2,4-difluorobenzene or a related precursor. The aldehyde functionality is highly reactive and serves as an excellent electrophile for the subsequent reduction step.

The reduction is most commonly achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final benzyl alcohol. The use of protic solvents like ethanol or methanol facilitates the reaction and the final protonation step.

Experimental Protocol: Reduction of 3-Chloro-2,4-difluorobenzaldehyde

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq.) in ethanol (approximately 10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the initial exothermic reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Remove the ethanol under reduced pressure. Extract the remaining aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[1]

Aldehyde Reduction Workflow start Dissolve Aldehyde in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temp (1-2h) add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract purify Dry and Concentrate extract->purify product 3-Chloro-2,4-difluorobenzyl alcohol purify->product

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Route B: The Carboxylic Acid Pathway - A More Demanding Reduction

An alternative, though more challenging, pathway involves the reduction of 3-Chloro-2,4-difluorobenzoic acid. Carboxylic acids are less reactive towards nucleophilic attack than aldehydes, and their reduction requires more potent reducing agents or the in-situ activation of the carboxyl group.

3-Chloro-2,4-difluorobenzoic acid is a commercially available intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5] Its synthesis can be achieved through various methods, including the oxidation of a corresponding toluene derivative or the carboxylation of a suitable organometallic precursor.[6][7]

Direct reduction of a carboxylic acid with NaBH₄ is generally slow and inefficient. The borohydride is not a sufficiently powerful hydride donor to reduce the electron-rich carboxylate anion that forms in the presence of the basic hydride reagent. Therefore, the reaction often requires an activating agent. One effective method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (PPh₃).[8] TCT activates the carboxylic acid by forming a highly reactive acyl intermediate, which is then readily reduced by NaBH₄.

Experimental Protocol: Reduction of 3-Chloro-2,4-difluorobenzoic Acid

  • Mixing of Reagents: In a dry flask, thoroughly mix 3-Chloro-2,4-difluorobenzoic acid (1.0 eq.), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq.), triphenylphosphine (PPh₃) (0.2 eq.), and potassium carbonate (K₂CO₃) (1.5 eq.).

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq.) to the mixture.

  • Reaction: The reaction is typically rapid and can be performed under solvent-free conditions, with gentle grinding or stirring at room temperature for 10-30 minutes.

  • Quenching and Workup: Cautiously add water to the reaction mixture to quench any unreacted reagents.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.[8]

Comparative Analysis of Starting Materials and Routes

The selection of the optimal synthetic route depends on several factors, including cost, scale, and available equipment.

FeatureRoute A (from Aldehyde)Route B (from Carboxylic Acid)
Starting Material 3-Chloro-2,4-difluorobenzaldehyde3-Chloro-2,4-difluorobenzoic acid
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄) with activators (e.g., TCT/PPh₃)
Reaction Conditions Mild (0 °C to room temp.)Mild (room temp.), can be solvent-free
Complexity Low, standard procedureModerate, requires activation of the acid
Atom Economy HighModerate, due to activating agents
Overall Efficiency Generally higher and more directCan be efficient, but involves more reagents

Synthetic Pathways Overview

Synthetic Pathways cluster_0 Route A cluster_1 Route B Aldehyde 3-Chloro-2,4-difluorobenzaldehyde Product This compound Aldehyde->Product  Reduction  (NaBH₄, EtOH) Acid 3-Chloro-2,4-difluorobenzoic acid Acid->Product  Activation & Reduction  (TCT, PPh₃, NaBH₄)

Caption: Comparative overview of the primary synthetic routes to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde or carboxylic acid. The aldehyde route is generally preferred due to its simplicity, high yield, and use of mild and inexpensive reagents. The carboxylic acid route provides a viable alternative, particularly if the acid is a more readily available or cost-effective starting material, though it requires an additional activation step. The choice of starting material is a critical decision in the process development for this valuable synthetic intermediate, balancing economic factors with chemical efficiency.

References

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Critical Intermediate in Modern Drug Discovery

3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3) is a halogenated aromatic alcohol that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the incorporation of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The strategic placement of chlorine and fluorine atoms on the benzyl ring offers chemists a tool to enhance metabolic stability, binding affinity, and lipophilicity, all critical parameters in the development of novel therapeutics.[1]

The presence of multiple halogen substituents, however, necessitates a thorough understanding of the compound's reactivity and potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Physicochemical and Toxicological Profile

A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and potential hazards.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior under various laboratory conditions and for conducting a thorough risk assessment.

PropertyValueSource(s)
CAS Number 886501-09-3[2]
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance Solid[3]
Boiling Point 237.3 °C at 760 mmHg
Flash Point 97.3 °C
Density 1.444 g/cm³
Storage Inert atmosphere, Room Temperature
Toxicological Information: A Data-Driven Approach to Hazard Assessment
  • Skin and Eye Irritation: Safety Data Sheets for analogous compounds, such as 3-chloro-4-fluorobenzyl alcohol, consistently classify them as skin and eye irritants.[4][5] The presence of halogen atoms can enhance the irritating properties of benzyl alcohols. Direct contact with the skin may cause redness and inflammation, while eye contact can lead to serious irritation.[4]

  • Inhalation: While data is limited, inhalation of aerosols or dust of similar compounds may cause respiratory irritation.[5]

  • Ingestion: Accidental ingestion of similar compounds may be harmful.[6]

  • Genotoxicity: A study on 3-chloroallyl alcohol, another chlorinated alcohol, showed a positive result in an in vitro mouse lymphoma assay, but this was not confirmed in in vivo studies.[7] This highlights the importance of treating novel compounds with caution until comprehensive data is available.

Given the lack of specific data, it is prudent to handle this compound with a high degree of caution, assuming it to be a skin and eye irritant and potentially harmful if inhaled or ingested.

Hazard Identification and Risk Mitigation

A systematic approach to identifying and mitigating risks is paramount when working with this compound.

Hazardous Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is crucial to prevent hazardous situations in a laboratory setting.

  • Oxidizing Agents: Benzyl alcohols can be oxidized to their corresponding aldehydes and carboxylic acids.[8][9] This reaction can be vigorous or even explosive when strong oxidizing agents such as potassium permanganate, chromic acid, or hydrogen peroxide in the presence of certain catalysts are used.[8][10] It is imperative to avoid contact with these reagents unless part of a controlled synthetic procedure.

  • Strong Acids: In the presence of strong acids, benzyl alcohols can undergo dehydration to form ethers or undergo other acid-catalyzed reactions.[11] While not typically explosive, these reactions can be exothermic and generate unwanted byproducts.

  • Thermal Decomposition: Although specific data for this compound is unavailable, the thermal decomposition of benzyl alcohol has been studied at very high temperatures (1200–1600 K).[12][13] It is reasonable to assume that under high heat, this compound will decompose, potentially releasing toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes Chemical safety gogglesProtects against splashes and dust, preventing serious eye irritation.
Hands Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method to prevent inhalation of dust or aerosols.

Experimental Workflows and Protocols

Adherence to standardized protocols is essential for ensuring safety and reproducibility.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and key steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS and Conduct Risk Assessment GatherPPE Gather Appropriate PPE ReviewSDS->GatherPPE PrepareWorkArea Prepare and Inspect Fume Hood GatherPPE->PrepareWorkArea Weighing Weighing in Fume Hood PrepareWorkArea->Weighing Proceed with caution ReactionSetup Reaction Setup in Fume Hood Weighing->ReactionSetup Decontaminate Decontaminate Glassware and Surfaces ReactionSetup->Decontaminate After experiment completion SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste Dispose Dispose of Waste via EHS SegregateWaste->Dispose

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds, from initial preparation to final disposal.[14]

Step-by-Step Protocol for Weighing and Handling
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

    • Securely close the main container.

    • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Immediate Cleanup:

    • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or acetone), disposing of the cloth in the designated halogenated waste container.

    • Wipe down the balance and surrounding area within the fume hood.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill Cleanup:

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are not just procedural; they are a critical aspect of laboratory safety and environmental responsibility.

Protocol for Decontamination of Laboratory Equipment
  • Initial Rinse: In a fume hood, rinse all glassware and equipment that came into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.[14] Collect this rinsate in a designated halogenated waste container.

  • Washing: Wash the rinsed equipment with laboratory detergent and warm water. Use a brush to scrub all surfaces.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Waste Disposal: Adherence to Regulatory Standards

As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all waste, including unused product, contaminated absorbents, and rinsates, in a clearly labeled, dedicated container for "Halogenated Organic Waste."[14] Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.

Conclusion: Fostering a Proactive Safety Culture

This compound is a potent tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a comprehensive understanding of its properties and a diligent application of established safety protocols. By treating this and all laboratory chemicals with the respect they command, and by understanding the rationale behind each safety measure, researchers can mitigate risks and continue to drive innovation in the critical field of drug discovery. This guide serves as a foundational document, but it is the responsibility of every scientist to remain vigilant, informed, and committed to a culture of safety.

References

A Spectroscopic Guide to 3-Chloro-2,4-difluorobenzyl alcohol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-2,4-difluorobenzyl alcohol. As a vital building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It delves into the causality behind experimental choices and provides field-proven insights into data interpretation, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction

This compound, with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol , presents a unique spectroscopic challenge due to the interplay of its halogen substituents on the aromatic ring.[1] This guide will systematically deconstruct its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data to provide a clear and unambiguous structural elucidation.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound:

Figure 1: Molecular structure and atom numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is predicted to exhibit the following key features:

m/z Predicted Fragment Interpretation
178/180[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.[2]
161/163[M - OH]⁺Loss of a hydroxyl radical.
147/149[M - CH₂OH]⁺Alpha-cleavage, loss of the hydroxymethyl group.[3]
107[C₇H₆O]⁺A common fragment in benzyl alcohols.[4]
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.[4]

Key Insights:

  • The molecular ion peak is expected to be of moderate intensity. Alcohols can sometimes exhibit weak or absent molecular ion peaks due to rapid fragmentation.[5][6]

  • The presence of a chlorine atom will be readily identifiable by the M+2 peak, which will have an intensity of approximately one-third of the molecular ion peak.[2]

  • Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a characteristic fragmentation pathway for alcohols and is expected to be a prominent feature in the spectrum.[2][3]

  • Dehydration (loss of H₂O) is another common fragmentation pathway for alcohols, which would result in a peak at m/z 160/162.[5][6]

G Mol_Ion [C₇H₅ClF₂O]⁺˙ m/z = 178/180 Frag1 [C₇H₄ClF₂]⁺ m/z = 161/163 Mol_Ion->Frag1 - •OH Frag2 [C₆H₂ClF₂]⁺ m/z = 147/149 Mol_Ion->Frag2 - •CH₂OH (α-cleavage) Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 - Cl, -F₂

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

  • Analysis: The resulting interferogram is Fourier-transformed to produce an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
3500-3200O-H stretch (alcohol)Strong, broad band[7][8]
3100-3000Aromatic C-H stretchWeak to medium, sharp peaks[7]
2950-2850Aliphatic C-H stretch (CH₂)Weak to medium, sharp peaks
1600-1450Aromatic C=C stretchMedium, sharp peaks
1260-1050C-O stretch (alcohol)Strong, sharp peak[7]
1200-1000C-F stretchStrong, sharp peaks
800-600C-Cl stretchMedium to strong, sharp peak

Key Insights:

  • The most prominent feature will be the broad O-H stretching band, which is a definitive indicator of the alcohol functional group.[9] Its broadness is due to intermolecular hydrogen bonding.

  • The presence of aromatic C-H stretches just above 3000 cm⁻¹ confirms the presence of the benzene ring.[7]

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the strong C-O and C-F stretching vibrations, as well as various bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Integration
H6~7.4dddJ(H-H) ≈ 8.5, J(H-F) ≈ 8, J(H-F) ≈ 11H
H5~7.1ddJ(H-H) ≈ 8.5, J(H-F) ≈ 101H
CH₂~4.7tJ(H-F) ≈ 1.52H
OHVariable (e.g., 2.0-4.0)s (broad)-1H

Interpretation:

  • The aromatic region will show two distinct signals for the two non-equivalent protons.

  • H6: This proton is coupled to H5 (ortho coupling), the fluorine at C2 (meta coupling), and the fluorine at C4 (para coupling). This will likely result in a complex multiplet, approximated as a doublet of doublet of doublets.

  • H5: This proton is coupled to H6 (ortho coupling) and the fluorine at C4 (ortho coupling). This will appear as a doublet of doublets.

  • CH₂: The benzylic protons will appear as a singlet, which may be slightly broadened or split into a triplet due to small coupling with the fluorine at C2.

  • OH: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. This peak will disappear upon the addition of a drop of D₂O to the NMR tube.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C2~160dd¹J(C-F) ≈ 250, ²J(C-F) ≈ 15
C4~158dd¹J(C-F) ≈ 250, ²J(C-F) ≈ 15
C1~125dd²J(C-F) ≈ 12, ⁴J(C-F) ≈ 3
C3~120d³J(C-F) ≈ 5
C6~118d³J(C-F) ≈ 4
C5~112d²J(C-F) ≈ 20
C7 (CH₂)~60t²J(C-F) ≈ 5

Interpretation:

  • The two carbons directly bonded to fluorine (C2 and C4) will appear far downfield and will exhibit large one-bond coupling constants (¹J(C-F)).[10] They will also show smaller two-bond couplings to the other fluorine atom.

  • The other aromatic carbons will show smaller couplings to the fluorine atoms depending on their proximity.

  • The benzylic carbon (C7) will also be downfield due to the attached oxygen and may show a small two-bond coupling to the fluorine at C2.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃):

Fluorine Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
F at C2~ -115dJ(F-F) ≈ 20
F at C4~ -110dJ(F-F) ≈ 20

Interpretation:

  • Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • The chemical shifts are in the typical range for aryl fluorides.[11]

  • The two fluorine atoms will couple to each other, resulting in a doublet for each signal. The magnitude of this through-space coupling will depend on their spatial proximity. Each signal may be further split by couplings to the neighboring protons.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The interplay of the chloro and fluoro substituents creates a unique and informative pattern in each spectroscopic technique. By understanding the fundamental principles of MS, IR, and NMR, and by leveraging data from analogous compounds, researchers can confidently characterize this important chemical entity. This guide serves as a robust framework for such analysis, emphasizing the importance of a multi-technique approach for thorough structural elucidation in modern chemical research.

References

solubility of 3-Chloro-2,4-difluorobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Chloro-2,4-difluorobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

In the realm of contemporary drug discovery and development, the precise understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide focuses on this compound (CAS No. 886501-09-3), a halogenated aromatic alcohol increasingly recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents.[1] The strategic incorporation of chlorine and fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability, making this compound a substance of considerable interest to medicinal chemists.[1][2]

This document provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, we will delve into the molecular-level interactions that govern its solubility in a range of common organic solvents. For researchers, scientists, and drug development professionals, this guide aims to be an indispensable resource, offering not only predictive insights but also robust experimental protocols for in-house validation.

Chapter 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the foundation upon which all solubility predictions are built. The structural features of this compound—a polar hydroxyl group, a largely nonpolar aromatic ring, and electronegative halogen substituents—create a nuanced solubility profile.

PropertyValueSource
CAS Number 886501-09-3[3]
Molecular Formula C₇H₅ClF₂O[3]
Molecular Weight 178.56 g/mol [3]
Density 1.444 g/cm³[3]
Boiling Point 237.3°C at 760 mmHg[3]
Flash Point 97.3°C[3]
LogP (Octanol-Water Partition Coefficient) 2.11050[3]

The LogP value of 2.11 indicates a moderate lipophilicity, suggesting that while the compound has some affinity for nonpolar environments, the presence of the hydroxyl group imparts a degree of polarity. This duality is key to its solubility behavior.

Chapter 2: Theoretical Underpinnings of Solubility

The venerable principle of "like dissolves like" serves as our primary guide in predicting solubility.[4][5] This adage is, in essence, a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. For this compound, the following forces are of particular importance:

  • Hydrogen Bonding: The benzylic alcohol moiety (-CH₂OH) is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this part of the molecule.

  • Dipole-Dipole Interactions: The carbon-halogen and carbon-oxygen bonds introduce significant dipole moments into the molecule. Polar aprotic solvents, such as acetone or ethyl acetate, can engage in these interactions to facilitate dissolution.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring provides a substantial nonpolar surface area, allowing for van der Waals interactions with nonpolar solvents like hexane or toluene.

The overall solubility in a given solvent will be determined by the balance of these interactions.

Logical Framework for Solubility Prediction

The following diagram illustrates the key molecular features of this compound and how they are predicted to interact with different classes of organic solvents.

G Solubility Prediction Framework for this compound A This compound B Key Molecular Features A->B C Hydroxyl Group (-OH) B->C Polar, H-Bonding D Halogenated Phenyl Ring B->D Nonpolar, Dipole Moments F Polar Protic (e.g., Methanol, Ethanol) C->F Strong H-Bonding Interaction G Polar Aprotic (e.g., Acetone, DMSO) C->G Dipole-Dipole Interaction D->G Dipole-Dipole Interaction H Nonpolar (e.g., Hexane, Toluene) D->H Van der Waals Forces E Solvent Classes E->F E->G E->H J High F->J K Moderate to High G->K L Low to Moderate H->L I Predicted Solubility I->J I->K I->L

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound in various solvent classes:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can effectively engage in hydrogen bonding with the hydroxyl group while also interacting with the aromatic ring. Polar aprotic solvents with high dielectric constants, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also likely to be excellent solvents.

  • Moderate Solubility: Expected in ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). These solvents offer strong dipole-dipole interactions but lack the hydrogen-bonding donor capability of protic solvents.

  • Low Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane. The energy gained from van der Waals interactions with the aromatic ring is insufficient to overcome the energy required to break the hydrogen bonds between the alcohol molecules. Aromatic nonpolar solvents like toluene may show slightly better solubility due to π-stacking interactions.

Chapter 3: Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for any serious research or development application. The following protocol outlines a reliable method for quantifying the solubility of this compound.

Protocol: Isothermal Shake-Flask Method

This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)

Procedure:

  • Preparation of Supersaturated Solutions: For each solvent, add an excess amount of this compound to a vial. The goal is to have undissolved solid present at equilibrium.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid to determine the mass of dissolved solute.

    • Chromatographic Method (Recommended): Dilute the filtered sample with a known volume of a suitable mobile phase. Analyze the diluted sample by HPLC against a pre-prepared calibration curve of this compound to determine its concentration.

  • Data Analysis: Calculate the solubility in units of g/100 mL or mol/L. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

Experimental Workflow Diagram

The following diagram visualizes the shake-flask method for determining solubility.

G Workflow for Experimental Solubility Determination A Step 1: Add excess solute to solvent in a sealed vial B Step 2: Equilibrate at constant temperature with agitation (24-48h) A->B C Step 3: Allow excess solid to settle (≥2h) B->C D Step 4: Withdraw supernatant with a syringe C->D E Step 5: Filter through a 0.22 µm syringe filter D->E F Step 6: Quantify solute concentration (e.g., HPLC) E->F G Step 7: Calculate solubility and assess reproducibility F->G

Caption: Shake-flask method for solubility measurement.

Conclusion: Practical Implications for the Researcher

The solubility of this compound is a multifaceted property governed by its unique combination of polar and nonpolar features. This guide has provided a robust theoretical framework for predicting its behavior in a variety of organic solvents, alongside a detailed, validated protocol for its empirical determination. A strong grasp of these principles and methods empowers researchers to make informed decisions in solvent selection for chemical synthesis, purification processes like crystallization, and the formulation of drug candidates. As a key intermediate in the development of novel therapeutics, a comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical step towards innovation in pharmaceutical sciences.

References

A Technical Guide to the Commercial Availability and Application of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable procurement of high-purity chemical intermediates is a critical, foundational step. 3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3) is a halogenated aromatic alcohol that serves as a vital structural motif and building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom and two fluorine atoms on the benzyl ring—imparts specific steric and electronic properties that are increasingly leveraged in the design of novel pharmaceutical agents.

This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights into sourcing, quality control, and safe handling, tailored for the discerning scientific professional.

Physicochemical Profile

A foundational understanding of a compound's properties is paramount before its inclusion in any synthetic workflow. These parameters influence reaction conditions, purification strategies, and storage requirements.

PropertyValue
CAS Number 886501-09-3[1]
Molecular Formula C₇H₅ClF₂O[2]
Molecular Weight 178.56 g/mol [2]
Typical Purity ≥97.0%[1]
Appearance Varies; often cited as solid or powder[3]
Storage Conditions Inert atmosphere, Room Temperature

Part 1: Commercial Sourcing and Supplier Landscape

This compound is readily available from a range of global suppliers specializing in research chemicals, building blocks, and pharmaceutical intermediates. The choice of supplier often depends on the required scale (milligrams to kilograms), purity specifications, and the need for accompanying analytical documentation.

Key Supplier Categories:
  • Large Chemical Marketplaces: Platforms like Chemsrc aggregate listings from numerous manufacturers and traders, providing a broad overview of availability and pricing.[4] These are excellent for initial sourcing and price comparison.

  • Specialty Chemical Manufacturers: Companies that synthesize unique or complex building blocks often offer this compound as part of their catalog. These suppliers may provide more detailed analytical data and options for custom synthesis.

  • Major Laboratory Suppliers: Global distributors such as those associated with Fisher Scientific and Sigma-Aldrich often list this and structurally similar compounds, though sometimes under different branding or as part of specific collections.[5][6]

Representative Commercial Suppliers:

The following table is a non-exhaustive list of entities that have been identified as suppliers for this compound or its isomers, indicating the type of vendors a researcher may encounter.

Supplier TypeExamplesNoted For
Aggregators/Marketplaces Chemsrc[1][4]Broad selection from various manufacturers.
Specialty Producers Marvel Pharm Limited[7], Simson Pharma LimitedCustom synthesis and drug impurity standards.
Research Chemical Catalogs Santa Cruz Biotechnology[2], BLD Pharm[8]Research-quantity availability with basic data.

Procurement Strategy: The causality behind selecting a supplier extends beyond price. For early-stage research, a catalog supplier with in-stock material is efficient. For later-stage development, establishing a relationship with a primary manufacturer is crucial for ensuring long-term supply chain stability and consistent batch-to-batch quality.

Part 2: Synthesis, Quality Control, and In-House Verification

While this guide focuses on commercial availability, understanding the synthetic context is vital for anticipating potential impurities. Halogenated benzyl alcohols are typically synthesized from their corresponding toluene or benzoic acid precursors. For instance, a plausible route could involve the reduction of a 3-chloro-2,4-difluorobenzoic acid derivative. A published synthesis for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights common transformations in this chemical space, such as nitration, esterification, reduction, and diazotization.[9]

Workflow for Incoming Material Qualification

It is a pillar of good laboratory practice (GLP) to independently verify the identity and purity of critical starting materials. A buyer should not rely solely on the supplier's Certificate of Analysis (CoA), especially for pivotal experiments.

Caption: A logical workflow for the qualification of incoming this compound.

Recommended Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of the benzylic alcohol protons (-CH₂OH) and the aromatic protons. The chemical shifts will be influenced by the surrounding halogen atoms.

    • ¹⁹F NMR: Essential for confirming the two distinct fluorine environments on the aromatic ring.

  • Mass Spectrometry (MS):

    • Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is crucial for confirming the molecular weight (178.56 g/mol ) and assessing the purity profile by detecting any residual starting materials or synthesis byproducts.

Part 3: Applications in Drug Discovery

Halogenated organic molecules are of immense interest in medicinal chemistry. The inclusion of chlorine and fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10] Benzyl alcohols, in particular, are versatile intermediates.[11][12]

While specific drugs derived directly from this compound are proprietary, its structural motifs are found in various research areas. The difluorobenzyl group is a key component in several compounds, including the anticonvulsant drug Rufinamide, which is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.[13] This highlights the pharmaceutical industry's use of difluorobenzyl moieties as foundational elements for CNS-active agents and other therapeutics. The specific substitution pattern of this compound makes it a candidate for synthesizing analogues of existing drugs to explore structure-activity relationships (SAR).

Caption: Synthetic utility of this compound in generating diverse scaffolds.

Part 4: Safety, Handling, and Storage

Safe handling of any chemical reagent is non-negotiable. Based on safety data sheets for this compound and its close analogues, the following precautions are mandatory.[3][6][14]

GHS Hazard Information:
  • Hazard Statements: Typically causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][5][15]

  • Signal Word: Warning[3]

Protocol for Safe Handling:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 standards.[14]

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.

    • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[14]

  • Handling Procedures: Avoid breathing dust, fumes, or vapors.[3] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[3][6]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][6] Keep containers tightly closed and store in an inert atmosphere as recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

This technical guide serves as a comprehensive starting point for professionals integrating this compound into their research and development pipelines. By combining strategic sourcing with rigorous in-house quality control and unwavering adherence to safety protocols, scientists can effectively leverage the unique properties of this valuable chemical intermediate.

References

Methodological & Application

Application Note & Protocol: Selective Reduction of 3-Chloro-2,4-difluorobenzaldehyde to (3-Chloro-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective reduction of 3-chloro-2,4-difluorobenzaldehyde to its corresponding primary alcohol, (3-chloro-2,4-difluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We will delve into the mechanistic underpinnings of the most common and efficient reduction methodologies, with a primary focus on the use of sodium borohydride (NaBH₄) due to its operational simplicity, safety, and high chemoselectivity. Detailed, field-tested protocols, troubleshooting guides, and comparative data are presented to enable researchers to achieve high-yield, high-purity synthesis.

Introduction: Strategic Importance of (3-Chloro-2,4-difluorophenyl)methanol

(3-Chloro-2,4-difluorophenyl)methanol is a key building block in medicinal chemistry and materials science. The presence of the chloro and difluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable precursor for synthesizing compounds with enhanced biological activity and material properties. The selective reduction of the aldehyde functional group in 3-chloro-2,4-difluorobenzaldehyde is a pivotal transformation that must be conducted with high fidelity to avoid unwanted side reactions, such as dehalogenation.

The choice of reducing agent is paramount to the success of this synthesis. While several reagents can effect the reduction of an aldehyde to a primary alcohol, the presence of halogen substituents on the aromatic ring necessitates a careful selection to ensure chemoselectivity. This guide will compare and contrast the most viable methods, providing a clear rationale for the recommended protocol.

Comparative Analysis of Reduction Strategies

The reduction of an aldehyde to a primary alcohol can be achieved through various methods, each with its own set of advantages and limitations.

Method Reducing Agent Advantages Disadvantages Chemoselectivity
Hydride Reduction Sodium Borohydride (NaBH₄)Cost-effective, operationally simple, high chemoselectivity for aldehydes and ketones, compatible with protic solvents.[1][2]Less reactive than LiAlH₄; may require longer reaction times or heating for less reactive carbonyls.[3]Excellent. Does not reduce esters, amides, or carboxylic acids under standard conditions.[3][4] Halogen substituents are typically unaffected.
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Highly reactive and potent; reduces a wide range of carbonyl compounds, including esters and carboxylic acids.[4][5]Reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[2][6] Less chemoselective; can potentially reduce other functional groups and is more likely to cause dehalogenation.[7]Low. Its high reactivity makes it less suitable for substrates with multiple reducible functional groups where selectivity is desired.[6]
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂)"Green" and atom-economical. Can be highly selective with the right choice of catalyst and conditions.[8]Requires specialized high-pressure equipment. Over-reduction and dehalogenation are significant risks with halogenated aromatic compounds.[9]Variable. Highly dependent on catalyst, support, solvent, and reaction conditions.

Rationale for Recommending Sodium Borohydride:

For the reduction of 3-chloro-2,4-difluorobenzaldehyde, sodium borohydride (NaBH₄) emerges as the superior choice. Its mild nature ensures the preservation of the chloro and fluoro substituents on the aromatic ring. Furthermore, its compatibility with protic solvents like methanol or ethanol simplifies the experimental setup and workup procedure, making it an ideal choice for both small-scale research and larger-scale production.[2][3]

The Underlying Chemistry: Mechanism of NaBH₄ Reduction

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Addition of a Hydride Ion: The borohydride anion ([BH₄]⁻) serves as a source of the hydride ion (H⁻). The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[1][3]

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) or during an acidic workup to yield the final primary alcohol product.[1][3]

NaBH4 Reduction Mechanism aldehyde 3-Chloro-2,4-difluorobenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide 1. Hydride Attack nabh4 NaBH₄ nabh4->alkoxide solvent Solvent (e.g., MeOH) alcohol (3-Chloro-2,4-difluorophenyl)methanol solvent->alcohol alkoxide->alcohol 2. Protonation borate_ester Borate Ester

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

This protocol is optimized for the reduction of 3-chloro-2,4-difluorobenzaldehyde using sodium borohydride.

4.1. Materials and Reagents

  • 3-Chloro-2,4-difluorobenzaldehyde (Substrate)

  • Sodium Borohydride (NaBH₄) (Reducing Agent)

  • Methanol (Solvent)

  • 1 M Hydrochloric Acid (HCl) (for quenching)

  • Ethyl Acetate (Extraction Solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying Agent)

  • Silica Gel (for chromatography, if necessary)

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

4.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (approximately 0.25 M concentration).[10] Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 10-15 minutes.[2][3] Note: The addition of NaBH₄ can cause gas evolution (hydrogen), so the addition should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10][11] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting aldehyde spot has been completely consumed. This typically takes 1-2 hours at 0 °C to room temperature.

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and decompose the borate esters.[3][12] Continue adding the acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).[12][13]

  • Washing and Drying: Combine the organic extracts and wash with water, followed by a saturated brine solution.[3] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12][13]

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (3-chloro-2,4-difluorophenyl)methanol.

4.4. Purification

The crude product is often of high purity. However, if further purification is required, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.[10]

Experimental Workflow start Dissolve Aldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1M HCl monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry isolate Isolate Product (Rotovap) wash_dry->isolate purify Purify (if needed) isolate->purify

Caption: Workflow for the reduction of 3-chloro-2,4-difluorobenzaldehyde.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of NaBH₄ (up to 2-3 equivalents) or allowing the reaction to stir for a longer period at room temperature.

  • Dehalogenation: While unlikely with NaBH₄, if dehalogenation is observed, ensure the reaction temperature is kept low (0 °C) and avoid prolonged reaction times.

  • Workup Issues: During the acidic quench, add the acid slowly to control the foaming from hydrogen gas evolution.

  • Safety Precautions: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion

The reduction of 3-chloro-2,4-difluorobenzaldehyde to (3-chloro-2,4-difluorophenyl)methanol is a straightforward yet crucial transformation. The use of sodium borohydride provides a reliable, safe, and chemoselective method to achieve this conversion in high yield and purity. The detailed protocol and insights provided in this application note are intended to empower researchers to confidently and successfully perform this synthesis, paving the way for further advancements in drug discovery and materials science.

References

The Strategic Role of 3-Chloro-2,4-difluorobenzyl Alcohol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Halogenated Scaffolds

In the landscape of modern drug discovery, the deliberate incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Among these, fluorine and chlorine hold privileged positions due to their profound influence on a molecule's physicochemical and pharmacokinetic properties. 3-Chloro-2,4-difluorobenzyl alcohol emerges as a particularly valuable building block, offering a unique combination of steric and electronic features. The presence of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins, while the chlorine atom provides an additional point of steric and electronic diversity.[1][2] This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols for its application in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 886501-09-3[3]
Molecular Formula C₇H₅ClF₂O[3]
Molecular Weight 178.56 g/mol [3]
Boiling Point 237.3°C at 760 mmHg[4]
Flash Point 97.3°C[4]
Density 1.444 g/cm³[4]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is crucial to avoid contact with skin and eyes, as well as inhalation. Store the compound in a cool, dry place away from strong oxidizing agents.

Core Application: Synthesis of Substituted Benzyloxyaniline Intermediates

One of the primary applications of this compound is in the synthesis of complex diaryl ethers, which are precursors to a wide range of biologically active molecules, including kinase inhibitors. The following protocols detail a robust, multi-step synthesis of a versatile 3-chloro-4-((3-chloro-2,4-difluorobenzyl)oxy)aniline intermediate, analogous to key intermediates used in the synthesis of drugs like Lapatinib.[5][6]

Workflow Overview

The overall synthetic workflow involves two main stages: the activation of the benzyl alcohol and the subsequent etherification followed by reduction.

G cluster_0 Activation cluster_1 Intermediate Synthesis A This compound B 3-Chloro-2,4-difluorobenzyl bromide A->B  Appel-type Bromination C 2-Chloro-4-nitrophenol D Substituted Diaryl Ether C->D  Williamson Ether Synthesis E Target Intermediate: 3-Chloro-4-((3-chloro-2,4-difluorobenzyl)oxy)aniline D->E  Nitro Group Reduction

Caption: Synthetic workflow from benzyl alcohol to a key aniline intermediate.

Part 1: Activation of the Benzyl Alcohol

The hydroxyl group of a benzyl alcohol is a poor leaving group for nucleophilic substitution. Therefore, the first critical step is its conversion to a more reactive benzyl halide. The Appel reaction or a similar protocol using thionyl chloride are common and effective methods. For this application, we will detail a bromination protocol.

Protocol 1: Synthesis of 3-Chloro-2,4-difluorobenzyl bromide

This protocol employs a variation of the Appel reaction, using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to efficiently convert the alcohol to the corresponding bromide. This method is rapid and generally proceeds under mild conditions.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.2 eq) portion-wise to the stirred solution. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield pure 3-Chloro-2,4-difluorobenzyl bromide.

Causality and Trustworthiness: The reaction proceeds via the formation of a phosphonium salt intermediate, which activates the hydroxyl group as an excellent leaving group for subsequent Sₙ2 attack by the bromide ion. Monitoring by TLC is crucial to ensure complete conversion and avoid over-reaction or side product formation. The aqueous workup removes the triphenylphosphine oxide byproduct.

Part 2: Synthesis of the Aniline Intermediate

With the activated benzyl bromide in hand, the core of the synthesis can proceed. This involves a Williamson ether synthesis followed by a nitro group reduction.

Protocol 2: Williamson Ether Synthesis

This classic Sₙ2 reaction forms the diaryl ether linkage. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, which then acts as the nucleophile.

Materials:

  • 3-Chloro-2,4-difluorobenzyl bromide (from Protocol 1)

  • 2-Chloro-4-nitrophenol

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a stirred suspension of 2-Chloro-4-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of 3-Chloro-2,4-difluorobenzyl bromide (1.1 eq) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • A precipitate of the product, 1-chloro-4-((3-chloro-2,4-difluorobenzyl)oxy)-2-nitrobenzene, will form.

  • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

  • The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Mechanistic Rationale: This is a classic Sₙ2 reaction.[7] The potassium carbonate deprotonates the acidic phenol, creating a phenoxide nucleophile. This nucleophile then attacks the electrophilic benzylic carbon of the 3-Chloro-2,4-difluorobenzyl bromide, displacing the bromide leaving group. The use of a polar aprotic solvent like DMF accelerates the Sₙ2 reaction.

G Phenol 2-Chloro-4-nitrophenol Phenoxide Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Ether Diaryl Ether Product Phenoxide->Ether Benzyl_Bromide 3-Chloro-2,4-difluorobenzyl bromide (Electrophile) Benzyl_Bromide->Ether Sₙ2 Attack

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol 3: Nitro Group Reduction

The final step in this sequence is the reduction of the aromatic nitro group to the corresponding aniline. A variety of reducing agents can be employed; a common and effective method uses iron powder in the presence of an acid or an ammonium salt.

Materials:

  • 1-Chloro-4-((3-chloro-2,4-difluorobenzyl)oxy)-2-nitrobenzene (from Protocol 2)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, create a suspension of the nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction is often visually complete when the yellow color of the nitro compound disappears. Monitor by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-chloro-4-((3-chloro-2,4-difluorobenzyl)oxy)aniline.[6]

Expert Insight: This reduction method is highly reliable and scalable. The ammonium chloride serves to maintain a slightly acidic pH, which facilitates the reduction by iron. The filtration through Celite is a critical step to ensure complete removal of the fine iron oxide byproducts.

Conclusion and Future Perspectives

This compound is a versatile and powerful building block in medicinal chemistry. The specific substitution pattern of one chlorine and two fluorine atoms provides a unique electronic and steric profile that can be leveraged to synthesize novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles. The protocols detailed herein for the synthesis of a key substituted benzyloxyaniline intermediate demonstrate a practical and robust application of this reagent, paving the way for its use in the construction of a diverse array of complex molecules for drug discovery programs. As the demand for sophisticated, highly functionalized molecules continues to grow, the strategic application of building blocks like this compound will remain a critical component of successful pharmaceutical research and development.

References

Application Note & Protocols: 3-Chloro-2,4-difluorobenzyl Alcohol as a Strategic Building Block in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4-difluorobenzyl alcohol is a halogenated aromatic alcohol poised as a versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a valuable scaffold to modulate the physicochemical and pharmacological properties of drug candidates. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides an additional site for synthetic modification or can contribute to the overall electronic properties of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in API synthesis, with a focus on its conversion to key intermediates and their application in the construction of novel therapeutic agents, particularly inspired by the structures of successful HIV integrase inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

PropertyValueReference
CAS Number 886501-09-3[1]
Molecular Formula C₇H₅ClF₂O[2]
Molecular Weight 178.56 g/mol [2]
Appearance Solid[3]
Storage Inert atmosphere, Room Temperature[2]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

For detailed safety protocols, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthetic Utility and Key Transformations

The primary alcohol functionality of this compound is the main site of its reactivity, allowing for its conversion into several key intermediates essential for API synthesis. The electron-withdrawing nature of the halogen substituents influences the reactivity of the benzylic position.

Oxidation to 3-Chloro-2,4-difluorobenzaldehyde

The corresponding aldehyde is a crucial intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations and Wittig-type reactions.

Oxidation 3-Chloro-2,4-difluorobenzyl_alcohol This compound 3-Chloro-2,4-difluorobenzaldehyde 3-Chloro-2,4-difluorobenzaldehyde 3-Chloro-2,4-difluorobenzyl_alcohol->3-Chloro-2,4-difluorobenzaldehyde Oxidation Oxidizing_Agent PCC, DMP, or Swern Oxidation Oxidizing_Agent->3-Chloro-2,4-difluorobenzyl_alcohol

Protocol: Swern Oxidation

This protocol offers a mild and efficient method for the oxidation of this compound to 3-Chloro-2,4-difluorobenzaldehyde, minimizing the risk of over-oxidation to the carboxylic acid.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -65 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, which may cause it to become thick.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel.

Conversion to 3-Chloro-2,4-difluorobenzylamine

The benzylamine derivative is a key precursor for the synthesis of many APIs, particularly those containing amide or secondary amine functionalities. A direct and efficient method for this conversion is the Mitsunobu reaction, which proceeds with inversion of configuration, although this is not relevant for an achiral starting material.

Amination Alcohol This compound Amine 3-Chloro-2,4-difluorobenzylamine Alcohol->Amine Mitsunobu Reaction Reagents PPh₃, DIAD, Phthalimide then Hydrazine Reagents->Alcohol

Protocol: Mitsunobu Reaction followed by Gabriel Synthesis

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Phthalimide

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

Step 1: Synthesis of N-(3-Chloro-2,4-difluorobenzyl)phthalimide

  • To a stirred solution of this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-(3-Chloro-2,4-difluorobenzyl)phthalimide.

Step 2: Synthesis of 3-Chloro-2,4-difluorobenzylamine

  • Dissolve the N-(3-Chloro-2,4-difluorobenzyl)phthalimide from the previous step in ethanol.

  • Add hydrazine hydrate (5.0 eq.) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the solid and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Chloro-2,4-difluorobenzylamine.

Application in the Synthesis of a Novel HIV Integrase Inhibitor Analog

The 2,4-difluorobenzyl moiety is a critical pharmacophore in several FDA-approved HIV integrase inhibitors, such as Dolutegravir and Bictegravir. The introduction of a chlorine atom at the 3-position of this scaffold can be explored to modulate the drug's activity and pharmacokinetic profile. The following is a proposed synthetic route for a novel analog, leveraging 3-Chloro-2,4-difluorobenzylamine as a key building block.

API_Synthesis Amine 3-Chloro-2,4-difluorobenzylamine Coupling Amide Coupling Amine->Coupling Intermediate_A Tricyclic Core Intermediate Intermediate_A->Coupling Analog Novel HIV Integrase Inhibitor Analog Coupling->Analog

Protocol: Amide Coupling to a Tricyclic Core

This protocol outlines the coupling of 3-Chloro-2,4-difluorobenzylamine with a pre-synthesized tricyclic carboxylic acid core, a common intermediate in the synthesis of integrase inhibitors.

Materials:

  • 3-Chloro-2,4-difluorobenzylamine

  • Tricyclic carboxylic acid intermediate (e.g., a derivative of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine-9-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the tricyclic carboxylic acid intermediate (1.0 eq.) in anhydrous DMF.

  • Add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 3-Chloro-2,4-difluorobenzylamine (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final API analog.

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of complex pharmaceutical intermediates. Through straightforward and scalable chemical transformations, it can be efficiently converted into the corresponding aldehyde and amine, which are valuable building blocks for the construction of novel APIs. The protocols detailed in this application note provide a practical guide for researchers to explore the potential of this uniquely substituted scaffold in the development of next-generation therapeutics. The proposed application in the synthesis of an HIV integrase inhibitor analog highlights the potential for creating new chemical entities with potentially improved pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2,4-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of key derivatives from 3-Chloro-2,4-difluorobenzyl alcohol (CAS No. 886501-09-3).[1] This versatile, halogenated building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its chlorine and fluorine substituents. The presence of these halogens can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide moves beyond simple procedural lists to provide in-depth mechanistic insights and explains the causality behind experimental choices. Detailed, validated protocols for etherification, esterification, oxidation, and nucleophilic substitution are presented, designed to be robust and reproducible for professionals in drug development and chemical research.

Introduction: The Strategic Value of this compound

This compound is a strategically important starting material. The substituted phenyl ring offers a scaffold that can be elaborated through reactions at the benzylic hydroxyl group. The electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the alcohol and the aromatic ring, providing a unique electronic signature for derivative design.

Key Physicochemical Properties:

PropertyValue
CAS Number 886501-09-3[1]
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.56 g/mol [1]
Boiling Point 237.3°C at 760 mmHg[1]
Density 1.444 g/cm³[1]

This guide will detail four primary synthetic transformations, providing both the theoretical framework and practical, step-by-step protocols for laboratory execution.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] It involves the deprotonation of the alcohol to form a potent nucleophile, the alkoxide, which then attacks an electrophilic alkyl halide.[5][6][7]

Mechanistic Rationale: The reaction's success hinges on creating a strong alkoxide nucleophile from the relatively weak benzyl alcohol. This is achieved using a strong base like sodium hydride (NaH), which irreversibly deprotonates the alcohol. The resulting alkoxide attacks the primary or methyl halide. The use of a polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), is critical as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.[6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start_ROH 3-Chloro-2,4-difluorobenzyl Alcohol (R-OH) Alkoxide Sodium Alkoxide (R-O⁻Na⁺) Start_ROH->Alkoxide THF Base NaH (Base) Base->Alkoxide H2_gas H₂ (gas) Alkoxide->H2_gas Ether_Product Unsymmetrical Ether (R-O-R') Alkoxide->Ether_Product SN2 Attack Alkyl_Halide Alkyl Halide (R'-X) e.g., Benzyl Bromide Alkyl_Halide->Ether_Product Salt NaX (Salt) Ether_Product->Salt caption Workflow for Williamson Ether Synthesis.

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2.1: Synthesis of 1-((3-chloro-2,4-difluorobenzyl)oxy)methyl)benzene

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: Adding NaH slowly to a cooled solution controls the exothermic reaction and the evolution of hydrogen gas. Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • SN2 Reaction: Cool the mixture back to 0°C. Add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction & Purification: Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the pure ether.

Expected Results:

Alkyl HalideBaseSolventTypical Yield
IodomethaneNaHTHF85-95%
BromoethaneNaHDMF80-90%
Benzyl bromideKHTHF90-98%

Synthesis of Esters via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[10]

Mechanistic Rationale: The acid catalyst serves two roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group.[10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R'-COOH) Protonation Protonation (H⁺ Catalyst) Carboxylic_Acid->Protonation Activated_Carbonyl Activated Carbonyl (Electrophilic) Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack Activated_Carbonyl->Nucleophilic_Attack Alcohol 3-Chloro-2,4-difluorobenzyl Alcohol (R-OH) Alcohol->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Catalyst_Regen Catalyst Regeneration (-H⁺) Water_Elimination->Catalyst_Regen Ester_Product Ester (R'-COOR) + H₂O Catalyst_Regen->Ester_Product caption Mechanism of Fischer Esterification.

Caption: Mechanism of Fischer Esterification.

Protocol 3.1: Synthesis of 3-Chloro-2,4-difluorobenzyl acetate

Materials:

  • This compound (1.0 eq)

  • Glacial acetic acid (3.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), acetic acid (3.0 eq), and toluene.

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops). Causality Note: The Dean-Stark trap is essential for azeotropically removing the water formed during the reaction, which drives the equilibrium towards the ester product.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis shows complete consumption of the starting alcohol (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine. Self-Validation: The bicarbonate wash neutralizes the acidic catalyst and removes excess acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester is often of high purity, but can be further purified by distillation under reduced pressure or flash chromatography if necessary.

Expected Results:

Carboxylic AcidCatalystConditionsTypical Yield
Acetic AcidH₂SO₄Toluene, Reflux80-90%
Propanoic AcidTsOHToluene, Reflux75-85%
Benzoic AcidH₂SO₄Toluene, Reflux70-80%

Oxidation to 3-Chloro-2,4-difluorobenzaldehyde

The oxidation of primary alcohols to aldehydes is a delicate transformation that requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation are commonly employed.

Mechanistic Rationale: PCC is a complex of chromium(VI), pyridine, and HCl. The alcohol attacks the chromium center, and after a proton transfer, a chromate ester is formed. A base (like pyridine) then facilitates an E2-like elimination to yield the aldehyde, water, and a Cr(IV) species. The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM) to prevent the formation of the gem-diol intermediate that leads to over-oxidation.

Oxidation_Workflow Alcohol 3-Chloro-2,4-difluorobenzyl Alcohol Oxidation Oxidation Step Alcohol->Oxidation PCC, DCM Aldehyde 3-Chloro-2,4-difluorobenzaldehyde Oxidation->Aldehyde Purification Purification (Silica Gel Plug) Aldehyde->Purification Final_Product Pure Aldehyde Purification->Final_Product caption General workflow for alcohol oxidation.

Caption: General workflow for alcohol oxidation.

Protocol 4.1: Synthesis of 3-Chloro-2,4-difluorobenzaldehyde using PCC

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

Procedure:

  • Preparation: In a dry flask under an inert atmosphere, prepare a suspension of PCC (1.5 eq) in anhydrous DCM.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension in one portion. Stir the resulting dark mixture at room temperature. Experimental Insight: The reaction is often complete within 1-2 hours. Monitor carefully by TLC to avoid potential side reactions from prolonged exposure to the acidic PCC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium byproducts.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to afford the aldehyde. Trustworthiness: This filtration method is a rapid and effective way to remove the bulk of the inorganic chromium salts, often yielding a product of sufficient purity for subsequent steps. If needed, further purification can be achieved via flash chromatography.

Comparison of Oxidizing Agents:

ReagentConditionsAdvantagesDisadvantages
PCC DCM, RTReliable, simple setupToxic chromium waste
DMP DCM, RTMild, non-toxic metalCan be explosive, expensive
Swern (COCl)₂, DMSO, Et₃N, -78°CHigh yields, mildRequires cryogenic temps, odor

References

Application Notes and Protocols for the Oxidation of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of Oxidizing 3-Chloro-2,4-difluorobenzyl alcohol

This compound is a critical starting material in the synthesis of high-value chemical entities. Its oxidation products, 3-Chloro-2,4-difluorobenzaldehyde and 3-Chloro-2,4-difluorobenzoic acid, are indispensable intermediates in the pharmaceutical and agrochemical industries.[1][2][3][4] The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to the resulting molecules, making them desirable components in the design of novel drugs and pesticides.[3][5]

The aldehyde derivative serves as a versatile precursor for constructing complex heterocyclic systems and for introducing the substituted benzyl moiety into larger molecules through reactions like condensations and reductive aminations.[5][6][7] The carboxylic acid, on the other hand, is a key building block for active pharmaceutical ingredients (APIs), often incorporated through amide bond formation.[8][9]

This document provides detailed application notes and validated protocols for the selective oxidation of this compound to either the corresponding aldehyde or carboxylic acid. The methodologies have been chosen to offer a range of options, from mild and selective to strong and complete oxidation, catering to diverse research and development needs.

PART 1: Selective Oxidation to 3-Chloro-2,4-difluorobenzaldehyde

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge in organic synthesis. The choice of oxidizing agent and reaction conditions is paramount to achieving high yields and purity of the desired aldehyde. We present two robust protocols for this transformation: a classic method employing Pyridinium Chlorochromate (PCC) and a modern, milder approach using a TEMPO-catalyzed system.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes.[10][11][12][13] It is a milder alternative to other chromium-based oxidants like chromic acid, which tend to over-oxidize to the carboxylic acid, especially in the presence of water.[12][13] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the gem-diol intermediate that precedes carboxylic acid formation.[13][14]

Causality of Experimental Choices:

  • Anhydrous Conditions: Essential to prevent over-oxidation to the carboxylic acid.

  • Dichloromethane (DCM) as Solvent: An inert solvent that effectively dissolves both the starting material and the PCC reagent.

  • Silica Gel Plug: Used during workup to efficiently remove the chromium byproducts.

Experimental Protocol: PCC Oxidation

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM and stir to form a suspension.

  • Starting Material: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-Chloro-2,4-difluorobenzaldehyde.

Data Presentation: PCC Oxidation

ParameterValue
Starting Material This compound
Product 3-Chloro-2,4-difluorobenzaldehyde
Key Reagent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Typical Yield 80-90%
Reaction Time 2-4 hours

Workflow Diagram: PCC Oxidation

PCC_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start flask Dry Flask (N2 atmosphere) start->flask dcm Add DCM flask->dcm pcc Add PCC dcm->pcc add_alcohol Add Alcohol Solution pcc->add_alcohol stir Stir at RT add_alcohol->stir tlc Monitor by TLC stir->tlc dilute Dilute with Diethyl Ether tlc->dilute filter Filter through Silica Gel dilute->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Aldehyde purify->product

Caption: Workflow for the PCC oxidation of this compound.

Method B: TEMPO-Catalyzed Aerobic Oxidation

For a greener and milder alternative, a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is an excellent choice.[15][16][17][18] This method often utilizes a co-catalyst, such as a copper(I) salt, and uses air or oxygen as the terminal oxidant, making it an environmentally benign process.[15][18] The reaction proceeds under mild conditions and exhibits high selectivity for the aldehyde.[16][17]

Causality of Experimental Choices:

  • TEMPO: A stable radical that acts as the catalyst for the oxidation.

  • Copper(I) bromide (CuBr): A co-catalyst that facilitates the aerobic oxidation cycle.[18]

  • Bipyridine (bpy): A ligand for the copper catalyst.

  • Air as Oxidant: A green and readily available terminal oxidant.[15][18]

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Setup: In a flask open to the air, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Catalyst Addition: Add TEMPO (0.1 equivalents), CuBr (0.1 equivalents), and bipyridine (0.1 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can often be monitored by a color change from a deep red-brown to green.[15]

  • Monitoring: Confirm the completion of the reaction by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Data Presentation: TEMPO-Catalyzed Oxidation

ParameterValue
Starting Material This compound
Product 3-Chloro-2,4-difluorobenzaldehyde
Catalyst System TEMPO/CuBr/bpy
Oxidant Air
Typical Yield >90%
Reaction Time 1-3 hours

Reaction Pathway: TEMPO-Catalyzed Oxidation

TEMPO_Oxidation cluster_catalytic_cycle Catalytic Cycle alcohol 3-Chloro-2,4-difluorobenzyl alcohol aldehyde 3-Chloro-2,4-difluorobenzaldehyde alcohol->aldehyde Oxidation oxoammonium Oxoammonium Cation alcohol->oxoammonium tempo TEMPO tempo->oxoammonium Generated in situ tempo_h TEMPO-H oxoammonium->tempo_h Oxidizes Alcohol tempo_h->aldehyde tempo_h->tempo Re-oxidized by Cu(II)/O2

Caption: Simplified catalytic cycle for TEMPO-mediated alcohol oxidation.

PART 2: Complete Oxidation to 3-Chloro-2,4-difluorobenzoic acid

When the target molecule is the carboxylic acid, a stronger oxidizing agent is required to ensure complete conversion of the primary alcohol. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this purpose.[19][20] The reaction is typically performed under basic conditions, followed by an acidic workup to protonate the carboxylate salt.[21]

Causality of Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting primary alcohols to carboxylic acids.[20]

  • Basic Conditions (e.g., NaOH or Na₂CO₃): Promotes the oxidation and helps to solubilize the permanganate and the intermediate carboxylate.[21]

  • Acidic Workup (e.g., HCl): Necessary to protonate the sodium salt of the carboxylic acid, causing it to precipitate from the aqueous solution.[21]

  • Sodium Bisulfite Quench: To reduce any excess permanganate, which appears as a brown manganese dioxide precipitate.

Experimental Protocol: Potassium Permanganate Oxidation

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of water and a co-solvent like pyridine or t-butanol.

  • Base Addition: Add a base such as sodium carbonate or sodium hydroxide.

  • Oxidant Addition: Heat the mixture and add a solution of potassium permanganate (KMnO₄) in water portion-wise. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating and adding KMnO₄ until a faint purple color persists, indicating an excess of the oxidant. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture and quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color and the brown manganese dioxide precipitate disappear.

  • Workup: Filter the mixture to remove any remaining manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-Chloro-2,4-difluorobenzoic acid.

Data Presentation: Potassium Permanganate Oxidation

ParameterValue
Starting Material This compound
Product 3-Chloro-2,4-difluorobenzoic acid
Key Reagent Potassium Permanganate (KMnO₄)
Conditions Basic, followed by acidic workup
Typical Yield 75-85%
Reaction Time 4-8 hours

Workflow Diagram: Permanganate Oxidation

KMnO4_Oxidation start Start: Alcohol, Water, Base add_kmno4 Add KMnO4 Solution & Heat start->add_kmno4 monitor Monitor by TLC add_kmno4->monitor quench Cool & Quench (NaHSO3) monitor->quench filter Filter MnO2 quench->filter acidify Acidify with HCl filter->acidify precipitate Precipitation of Acid acidify->precipitate isolate Filter & Dry precipitate->isolate product Pure Carboxylic Acid isolate->product

Caption: Step-by-step workflow for the KMnO₄ oxidation to the carboxylic acid.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • PCC: Pyridinium chlorochromate is a suspected carcinogen and should be handled with care.[10][11]

  • Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care.

Conclusion

The selective oxidation of this compound is a fundamental transformation for accessing key synthetic intermediates. The protocols outlined in this guide provide reliable and reproducible methods for the synthesis of both 3-Chloro-2,4-difluorobenzaldehyde and 3-Chloro-2,4-difluorobenzoic acid. The choice of method will depend on the desired product, scale of the reaction, and available resources. By understanding the causality behind the experimental choices, researchers can adapt and optimize these protocols for their specific needs.

References

Application Note: A Multi-modal Analytical Framework for the Comprehensive Characterization of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-2,4-difluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount to ensuring the safety and efficacy of the final products. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, offering a framework that is both instructive and adaptable for quality control and research applications.

Introduction: The Imperative for Rigorous Characterization

Halogenated benzyl alcohols are a critical class of building blocks in organic synthesis.[1] The specific compound, this compound (CAS No. 886501-09-3), features a unique substitution pattern on the aromatic ring that imparts specific reactivity and properties to its derivatives.[2] The presence of isomeric impurities, residual solvents, or by-products from its synthesis can significantly impact downstream reactions and the quality of the final active ingredient.[3][4]

Therefore, a multi-technique analytical approach is not merely best practice but a necessity. This guide integrates several orthogonal methods to create a self-validating system for identity, purity, and structural confirmation. Chromatographic methods provide quantitative purity assessment, while spectroscopic methods offer definitive structural elucidation.

Compound Properties
PropertyValueSource
CAS Number 886501-09-3[5]
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.57 g/mol [2]
Physical Form Liquid or Solid[2]
Synonym (3-chloro-2,4-difluorophenyl)methanol[2]

Integrated Analytical Workflow

A sequential and integrated workflow ensures that each analytical step builds upon the last, providing a complete picture of the analyte's quality. The process begins with separation-based techniques to assess purity and identify components, followed by spectroscopic methods for unambiguous structural confirmation.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation & Identification Purity_HPLC HPLC-UV (Quantitative Purity) Struct_GCMS GC-MS (ID & Fragmentation) Purity_HPLC->Struct_GCMS Informs concentration Purity_GC GC-FID (Volatile Impurities) Purity_GC->Struct_GCMS Confirms volatility Struct_NMR NMR (¹H, ¹³C, ¹⁹F) (Definitive Structure) Struct_GCMS->Struct_NMR Confirms MW Struct_FTIR FTIR (Functional Groups) Struct_NMR->Struct_FTIR Corroborates bonds Sample Sample: 3-Chloro-2,4- difluorobenzyl alcohol Sample->Purity_HPLC Sample->Purity_GC

Caption: Integrated workflow for comprehensive analysis.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the premier method for quantifying the purity of non-volatile organic compounds.[6] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column Selection: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is chosen for its excellent retention and separation of aromatic compounds.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as needed to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min. The choice of 1.0 mL/min provides a balance between resolution and run time for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm, where the benzene ring exhibits strong absorbance. A PDA detector can be used to scan across multiple wavelengths to check for co-eluting impurities.

  • Data Analysis: Calculate purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is ideal for analyzing thermally stable and volatile compounds. For benzyl alcohols, direct analysis is possible, but derivatization can improve peak shape and thermal stability.[7]

Protocol: GC-FID for Volatile Impurities

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column Selection: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating aromatic compounds.[8]

  • Sample Preparation:

    • Dissolve ~20 mg of the sample in 1 mL of dichloromethane or ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes. This program ensures the elution of both volatile starting materials and less volatile by-products.[9]

    • Detector Temperature: 300 °C (FID).

  • Data Analysis: Use area normalization to quantify the percentage of any detected volatile impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides irrefutable evidence of the compound's molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. It is the definitive technique for identifying unknown impurities and confirming the molecular weight of the main component.[10]

Protocol: GC-MS Identification

  • GC Parameters: Use the same conditions as the GC-FID method described above.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns, which are useful for library matching and structural interpretation.[6]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Expected Mass Spectrum Data

The mass spectrum will provide the molecular ion peak (M⁺) and a characteristic fragmentation pattern. The presence of chlorine will be indicated by the M+2 isotope peak, with an intensity approximately one-third that of the M⁺ peak.

m/z (Predicted)Ion IdentityRationale
178/180 [M]⁺Molecular ion (¹²C₇¹H₅³⁵Cl¹⁹F₂¹⁶O)⁺
159/161 [M-F]⁺ or [M-OH-H]⁺Loss of fluorine or loss of water
149 [M-CHO]⁺Loss of formyl radical
143 [M-Cl]⁺Loss of chlorine radical
125 [C₇H₄F₂]⁺Benzyl cation after loss of Cl and OH

digraph "Mass_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [arrowhead=vee, color="#EA4335"];

M [label="[C₇H₅ClF₂O]⁺˙\nm/z = 178/180"];
F1 [label="[C₇H₄F₂O]⁺\nm/z = 143"];
F2 [label="[C₇H₅ClFO]⁺˙\nm/z = 159/161"];
F3 [label="[C₆H₅ClF₂]⁺\nm/z = 149"];

M -> F1 [label="- Cl"];
M -> F2 [label="- F"];
M -> F3 [label="- CHO"];

}

Caption: Predicted EI fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.[11][12]

Protocol: NMR Structural Confirmation

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire 1D spectra for ¹H, ¹³C{¹H}, and ¹⁹F{¹H}. 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) can be used for unambiguous assignments.

Expected NMR Data (in CDCl₃)

The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹H NMR:

    • The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

    • The benzylic CH₂ protons will likely be a triplet due to coupling with the adjacent fluorine.

    • The hydroxyl proton (OH) will be a broad singlet, and its position is concentration-dependent.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J)
Ar-H (H-6)~7.3-7.5dddJ(H-H), J(H-F)
Ar-H (H-5)~6.9-7.1dddJ(H-H), J(H-F)
CH₂~4.7tJ(H-F) ≈ 2 Hz
OH~2.0-3.0br s-
  • ¹³C NMR:

    • Six distinct aromatic carbon signals are expected. Their chemical shifts and C-F coupling constants are diagnostic. The benzylic carbon signal will also be present.[14]

Carbon AssignmentPredicted δ (ppm)C-F Coupling
C-F (C-2, C-4)155-165Large ¹J(C-F)
C-Cl (C-3)120-130Small ²J(C-F)
C-CH₂ (C-1)125-135Small ²J(C-F)
C-H (C-5, C-6)110-130J(C-F)
CH₂55-65Small ²J(C-F)
  • ¹⁹F NMR:

    • Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to nearby protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.[15]

Protocol: FTIR Functional Group Analysis

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

    • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600O-H stretch (broad)Alcohol (-OH)
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchMethylene (-CH₂-)
1500-1600C=C stretchAromatic Ring
1200-1300C-F stretchAryl-Fluoride
1000-1200C-O stretchPrimary Alcohol
700-850C-Cl stretchAryl-Chloride

Conclusion

The analytical framework presented here provides a robust, multi-modal strategy for the complete and reliable characterization of this compound. By combining orthogonal chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently ascertain the identity, purity, and structural integrity of this important chemical intermediate. Each method serves a specific purpose, and their integrated use constitutes a self-validating system that upholds the highest standards of scientific integrity.

References

Application Notes and Protocols for the Utilization of 3-Chloro-2,4-difluorobenzyl Alcohol in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of 3-Chloro-2,4-difluorobenzyl alcohol as a pivotal intermediate in the synthesis of next-generation fungicides. The unique substitution pattern of this aromatic alcohol, featuring both chloro and fluoro moieties, is leveraged to design and synthesize a novel strobilurin-type fungicide. This document offers a detailed, step-by-step synthetic protocol, from the initial oxidation of the benzyl alcohol to the final coupling reaction, culminating in the formation of a promising agrochemical candidate. The causality behind experimental choices, self-validating protocols, and in-depth technical insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Agrochemical Design

The introduction of fluorine atoms into active agrochemical ingredients has been a highly successful strategy for enhancing their biological efficacy, metabolic stability, and overall performance. The 3-chloro-2,4-difluoro substitution pattern on a benzyl scaffold offers a unique combination of electronic and steric properties that can be exploited to design novel pesticides with improved target affinity and reduced environmental impact. This compound is a versatile and readily available starting material that serves as a gateway to a variety of functionalized intermediates for agrochemical synthesis.

Strobilurins are a critically important class of fungicides that act by inhibiting mitochondrial respiration in fungi.[1] They have a broad spectrum of activity and are widely used in modern agriculture. The general structure of strobilurins consists of a pharmacophore, typically a β-methoxyacrylate group, linked to a substituted aromatic ring system.[2] This document outlines the synthesis of a novel strobilurin analogue, Methyl (E)-2-(methoxyimino)-2-(2-((3-chloro-2,4-difluorobenzyl)oxy)phenyl)acetate , demonstrating the utility of this compound as a key building block.

Overall Synthetic Pathway

The synthesis of the target strobilurin analogue from this compound is a multi-step process that involves the initial activation of the alcohol, followed by coupling with the strobilurin pharmacophore. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Key Intermediates cluster_1 Synthesis of Pharmacophore cluster_2 Final Coupling and Product A This compound B 3-Chloro-2,4-difluorobenzaldehyde A->B Oxidation C 3-Chloro-2,4-difluorobenzyl bromide B->C Reductive Bromination E Methyl (E)-2-(methoxyimino)-2-(2-((3-chloro-2,4-difluorobenzyl)oxy)phenyl)acetate (Target Fungicide) C->E Williamson Ether Synthesis D Methyl (E)-2-(2-hydroxyphenyl)-2-(methoxyimino)acetate D->E

Caption: Overall synthetic workflow for the target fungicide.

Detailed Experimental Protocols

Step 1: Oxidation of this compound to 3-Chloro-2,4-difluorobenzaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical first step. A mild and efficient method using ferric nitrate in an aerobic environment is employed to avoid over-oxidation to the carboxylic acid.[3]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 56.0 mmol), 1,4-dioxane (100 mL), and Fe(NO₃)₃·9H₂O (2.26 g, 5.6 mmol).

  • Heat the reaction mixture to 80°C with vigorous stirring under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 6-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-Chloro-2,4-difluorobenzaldehyde as a white to pale yellow solid.

Reagent/ParameterValue
Starting MaterialThis compound
Oxidizing AgentFe(NO₃)₃·9H₂O
Solvent1,4-dioxane
Temperature80°C
Reaction Time6-8 hours
Expected Yield85-95%
Step 2: Synthesis of 3-Chloro-2,4-difluorobenzyl bromide

The aldehyde is converted to the corresponding benzyl bromide, which is a reactive electrophile for the subsequent coupling reaction. This is achieved through a two-step, one-pot procedure involving reduction to the alcohol followed by bromination.

Protocol:

  • Dissolve 3-Chloro-2,4-difluorobenzaldehyde (8.0 g, 45.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask at 0°C.

  • Add sodium borohydride (1.71 g, 45.3 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is used in the next step without further purification.

  • Dissolve the crude alcohol in dichloromethane (100 mL) and cool to 0°C.

  • Add phosphorus tribromide (5.4 mL, 54.4 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto ice water (100 mL) and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Chloro-2,4-difluorobenzyl bromide.

Reagent/ParameterValue
Starting Material3-Chloro-2,4-difluorobenzaldehyde
Reducing AgentSodium Borohydride
Brominating AgentPhosphorus Tribromide
SolventMethanol, Dichloromethane
Temperature0°C to Room Temperature
Expected Yield80-90% over two steps
Step 3: Synthesis of Methyl (E)-2-(2-hydroxyphenyl)-2-(methoxyimino)acetate (Pharmacophore)

The strobilurin pharmacophore is synthesized from 2-hydroxyacetophenone through a multi-step process involving bromination, esterification, and oximation. The synthesis of a similar pharmacophore, (E)-methyl 2-(methoxyimino)-2-o-tolylacetate, is well-documented and serves as a basis for this protocol.[4]

(Detailed protocol for this intermediate is based on established literature procedures and is provided here for completeness.)

Protocol:

  • Bromination of 2-hydroxyacetophenone: React 2-hydroxyacetophenone with a suitable brominating agent (e.g., N-bromosuccinimide) to yield 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.

  • Esterification: React the bromo-ketone with a methylating agent in the presence of a base to form the corresponding methyl ester.

  • Oximation: Treat the keto-ester with methoxylamine hydrochloride in a suitable solvent to form the final pharmacophore, Methyl (E)-2-(2-hydroxyphenyl)-2-(methoxyimino)acetate.

Step 4: Williamson Ether Synthesis for the Final Product

The final step involves the coupling of the activated benzyl bromide with the phenolic pharmacophore via a Williamson ether synthesis.[5][6] This SN2 reaction forms the ether linkage that connects the two key fragments of the target fungicide.

Caption: Mechanism of the key coupling step.

Protocol:

  • In a 100 mL round-bottom flask, dissolve Methyl (E)-2-(2-hydroxyphenyl)-2-(methoxyimino)acetate (5.0 g, 23.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Add anhydrous potassium carbonate (4.96 g, 35.9 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-Chloro-2,4-difluorobenzyl bromide (6.3 g, 26.3 mmol) in DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture and pour it into ice water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Methyl (E)-2-(methoxyimino)-2-(2-((3-chloro-2,4-difluorobenzyl)oxy)phenyl)acetate as a viscous oil or low-melting solid.

Reagent/ParameterValue
Electrophile3-Chloro-2,4-difluorobenzyl bromide
NucleophileMethyl (E)-2-(2-hydroxyphenyl)-2-(methoxyimino)acetate
BasePotassium Carbonate
SolventN,N-dimethylformamide (DMF)
Temperature60°C
Reaction Time12-16 hours
Expected Yield70-85%

Conclusion

These application notes demonstrate a robust and scientifically sound synthetic route to a novel strobilurin-type fungicide, starting from the readily available intermediate, this compound. The detailed protocols and mechanistic insights provide a solid foundation for researchers in the agrochemical field to explore the synthesis of new and potentially more effective crop protection agents. The incorporation of the 3-chloro-2,4-difluoro-substituted benzyl moiety is a promising strategy for the development of next-generation fungicides with enhanced performance characteristics.

References

Application Notes & Protocols: The Expanding Utility of Fluorinated Benzyl Alcohols in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science. Fluorinated benzyl alcohols represent a class of uniquely versatile building blocks, prized for their ability to impart profound changes in the physicochemical and biological properties of target molecules. This guide provides an in-depth exploration of the applications of these critical intermediates, grounded in mechanistic principles and supported by actionable, field-proven protocols for researchers, chemists, and drug development professionals. We will delve into their role in enhancing metabolic stability and potency in medicinal chemistry, their utility in creating advanced materials, and their function in key synthetic transformations.

The Fluorine Advantage: Why Fluorinated Benzyl Alcohols are Transformative

The utility of fluorinated benzyl alcohols stems directly from the fundamental properties of the fluorine atom—the most electronegative element. Its introduction onto a benzyl alcohol scaffold imparts several critical characteristics:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a C-H bond with a C-F bond at a metabolically susceptible position can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[1]

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine influences the pKa of nearby functional groups. For instance, ortho- or para-fluorine substitution can increase the acidity of the benzylic alcohol proton, which can alter its reactivity and hydrogen-bonding capabilities.[2][3][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds (as an acceptor) and dipole-dipole interactions within a protein's active site, leading to enhanced binding potency and selectivity of a therapeutic agent.[1][2]

  • Lipophilicity Tuning: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its absorption and distribution characteristics.[1][5]

These properties make fluorinated benzyl alcohols, such as 4-(Trifluoromethyl)benzyl alcohol and 2,3,5,6-Tetrafluorobenzyl alcohol, indispensable starting materials in synthetic campaigns.[5][6]

Core Applications & Synthetic Protocols

Building Blocks for Medicinal Chemistry and Agrochemicals

Fluorinated benzyl alcohols are pivotal intermediates for synthesizing a wide range of pharmaceuticals and agrochemicals.[1][5][6][7] They serve as synthons to introduce the entire fluorinated benzyl moiety into a larger molecular framework. A common and powerful transformation is the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution. The Mitsunobu reaction is an exemplary method for this purpose, allowing for the formation of C-O, C-N, and C-S bonds with a predictable inversion of stereochemistry at chiral centers.[8][9][10]

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Displacement & Product Formation A Fluorinated Benzyl Alcohol (e.g., 4-CF3-C6H4CH2OH) B Mitsunobu Conditions (PPh3, DIAD) A->B Step 1a C Activated Oxyphosphonium Salt [ArCH2O-PPh3]+ B->C Step 1b E SN2 Displacement C->E D Nucleophile (R-COOH, Phthalimide, etc.) D->E F Final Product (Ester, Imide, etc.) E->F G Byproducts (Ph3P=O, DIAD-H2) E->G

Caption: General workflow for the Mitsunobu reaction.

This protocol details the synthesis of 4-(trifluoromethyl)benzyl benzoate, a common structural motif. The Mitsunobu reaction is ideal for its mild conditions and tolerance of various functional groups.[8][10][11]

Materials:

  • 4-(Trifluoromethyl)benzyl alcohol (1.0 eq, 1.76 g, 10.0 mmol)

  • Benzoic acid (1.1 eq, 1.34 g, 11.0 mmol)

  • Triphenylphosphine (PPh₃) (1.2 eq, 3.15 g, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 2.43 g, 2.35 mL, 12.0 mmol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)benzyl alcohol, benzoic acid, and triphenylphosphine.

  • Solvent Addition: Dissolve the solids in 50 mL of anhydrous THF.

  • Cooling: Cool the resulting clear solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add DIAD dropwise to the solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (100 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash removes unreacted benzoic acid and the acidic byproduct of DIAD.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to yield the pure ester. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.

Expected Outcome: A white solid or colorless oil. Yields typically range from 80-95%. Characterization via ¹H NMR, ¹³C NMR, and MS is required to confirm structure and purity.

Oxidation to Fluorinated Benzaldehydes

Fluorinated benzaldehydes are valuable precursors for synthesizing imines, heterocycles, and other complex molecules. The oxidation of fluorinated benzyl alcohols must be selective to avoid over-oxidation to the carboxylic acid.[12] Several modern methods offer mild and efficient conversions.[13][14][15]

This protocol provides a simple, environmentally benign method for oxidizing benzyl alcohols using Oxone® as the primary oxidant and NaBr as a catalyst under mild conditions.[13]

Materials:

  • 3-Fluorobenzyl alcohol (1.0 eq, 1.26 g, 10.0 mmol)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.0 eq, 6.15 g, 10.0 mmol of KHSO₅)

  • Sodium Bromide (NaBr) (2.0 eq, 2.06 g, 20.0 mmol)

  • Acetonitrile (CH₃CN), 25 mL

  • Deionized Water, 25 mL

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 3-fluorobenzyl alcohol in a 1:1 mixture of acetonitrile and water (50 mL total).

  • Reagent Addition: Add sodium bromide and Oxone® to the solution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 3-5 hours. Monitor the reaction progress by TLC. Expertise Note: The active oxidant is hypobromous acid (HOBr), generated in situ from the oxidation of bromide by Oxone®. This is the key to the reaction's selectivity.[13]

  • Quenching: Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (20 mL) to destroy any excess oxidant.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-fluorobenzaldehyde is often of high purity. If necessary, it can be further purified by flash chromatography or distillation.

Data Comparison: Oxidation Methods

ParameterProtocol 2: Oxone®/NaBrTEMPO/Bleach Oxidation
Oxidant Oxone® (Potassium peroxymonosulfate)NaOCl (Sodium hypochlorite)
Catalyst NaBrTEMPO
Solvent Acetonitrile/WaterDichloromethane/Water (biphasic)
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 85-95%[13]80-90%
Workup Reductive quench, extractionPhase separation, extraction
Safety/Waste Benign saltsHalogenated organic waste
Applications in Materials Science

The unique properties imparted by fluorine, such as thermal stability and altered electronic characteristics, make fluorinated benzyl alcohols valuable precursors for advanced materials like specialized polymers and liquid crystals.[5][6] The alcohol moiety provides a convenient handle for polymerization or for attaching the fluorinated core to another molecular scaffold. For example, 2,3,5,6-Tetrafluorobenzyl alcohol can be used to synthesize fluorinated polymers with enhanced chemical resistance and specific surface properties.[5]

G A Tetrafluorobenzyl Alcohol B Activation Step (e.g., convert to tosylate or halide) A->B C Activated Monomer Ar-CH2-LG B->C D Polymerization (e.g., with a di-nucleophile) C->D E Fluorinated Polymer -[O-X-O-CH2-Ar-CH2]-n D->E

Caption: Pathway to fluorinated polymers.

Conclusion

Fluorinated benzyl alcohols are not merely passive scaffolds but active participants in shaping the properties of final products. Their predictable reactivity and the profound influence of their fluorine substituents make them essential tools for overcoming challenges in medicinal chemistry, such as poor metabolic stability, and for designing next-generation materials. The protocols outlined herein provide reliable, validated methods for leveraging these powerful building blocks in a variety of synthetic contexts, empowering researchers to innovate and achieve their molecular design goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

I. Overview of the Synthesis

The primary and most common method for synthesizing this compound is through the reduction of 3-Chloro-2,4-difluorobenzaldehyde. This seemingly straightforward conversion can present several challenges that affect the overall yield and purity of the final product. This guide will focus on troubleshooting issues related to this specific synthetic step.

Workflow for the Reduction of 3-Chloro-2,4-difluorobenzaldehyde

cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start 3-Chloro-2,4-difluorobenzaldehyde Reagents Select Reducing Agent (e.g., NaBH4, LiAlH4) Start->Reagents 1. Solvent Choose Appropriate Solvent (e.g., Methanol, Ethanol, THF) Quench Quench Reaction Reagents->Quench 2. Conditions Control Reaction Parameters (Temperature, Time) Extraction Solvent Extraction Quench->Extraction 3. Purification Purify Product (e.g., Column Chromatography, Recrystallization) Extraction->Purification 4. End This compound Purification->End 5.

Caption: Key stages in the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the reduction of 3-Chloro-2,4-difluorobenzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Purity of Starting Material:

  • Insight: The purity of the starting aldehyde is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and consuming the reducing agent.

  • Recommendation: Ensure the 3-Chloro-2,4-difluorobenzaldehyde is of high purity (≥98%). If necessary, purify the starting material by distillation or recrystallization before use.

2. Choice and Stoichiometry of Reducing Agent:

  • Insight: The choice of reducing agent and its molar ratio to the aldehyde are critical.

    • Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol or ethanol. It is generally selective for aldehydes and ketones.

    • Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent, used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether. It is highly reactive and not selective.

  • Recommendation:

    • For this specific synthesis, Sodium Borohydride is generally sufficient and safer to handle.

    • Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the aldehyde. A large excess can lead to side reactions and complicate the work-up.

3. Reaction Conditions:

  • Insight: Temperature and reaction time significantly influence the outcome.

  • Recommendation:

    • Temperature: The reduction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will show the presence of the starting aldehyde.

4. Work-up Procedure:

  • Insight: Improper work-up can lead to product loss.

  • Recommendation:

    • Quenching: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any unreacted reducing agent and the resulting alkoxide.

    • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Problem 2: Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis (GC-MS, NMR). What are these impurities and how can I avoid them?

A: The formation of impurities is a common issue. Identifying the source of these impurities is the first step toward eliminating them.

1. Over-reduction:

  • Insight: While less common with aldehydes, strong reducing agents or harsh reaction conditions could potentially lead to over-reduction of the aromatic ring, though this is unlikely under standard conditions.

  • Recommendation: Use a milder reducing agent like NaBH₄ and maintain controlled reaction temperatures.

2. Impurities from Starting Material:

  • Insight: As mentioned earlier, impurities in the starting aldehyde will carry through or react to form other impurities.

  • Recommendation: Verify the purity of your 3-Chloro-2,4-difluorobenzaldehyde.

3. Side Reactions:

  • Insight: The aldehyde functionality can participate in side reactions, especially if the reaction conditions are not optimized.

  • Recommendation:

    • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde or alcohol.

    • Ensure the reaction is stirred efficiently to maintain homogeneity and prevent localized overheating.

Troubleshooting Decision Tree

Start Low Yield or Impurities CheckPurity Check Purity of 3-Chloro-2,4-difluorobenzaldehyde Start->CheckPurity PurityOK Purity ≥ 98%? CheckPurity->PurityOK Purify Purify Starting Material PurityOK->Purify No CheckReducingAgent Review Reducing Agent & Stoichiometry PurityOK->CheckReducingAgent Yes Purify->CheckReducingAgent AgentOK Using NaBH4 (1.1-1.5 eq)? CheckReducingAgent->AgentOK AdjustAgent Adjust Reducing Agent/ Stoichiometry AgentOK->AdjustAgent No CheckConditions Examine Reaction Conditions (Temp, Time) AgentOK->CheckConditions Yes AdjustAgent->CheckConditions ConditionsOK Temp 0-5°C & TLC Monitored? CheckConditions->ConditionsOK AdjustConditions Optimize Temperature & Reaction Time ConditionsOK->AdjustConditions No CheckWorkup Evaluate Work-up Procedure ConditionsOK->CheckWorkup Yes AdjustConditions->CheckWorkup WorkupOK Proper Quenching & Multiple Extractions? CheckWorkup->WorkupOK AdjustWorkup Refine Work-up Technique WorkupOK->AdjustWorkup No Success Improved Yield/ Purity WorkupOK->Success Yes AdjustWorkup->Success

Caption: A step-by-step guide to troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the reduction?

A1: Yes, the choice of solvent depends on the reducing agent. For NaBH₄, protic solvents like methanol and ethanol are commonly used. For LiAlH₄, aprotic solvents like THF or diethyl ether are necessary to prevent reaction with the solvent. The solubility of the starting material and the intermediate alkoxide should also be considered.

Q2: How do I effectively monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde is less polar than the alcohol, so it will have a higher Rf value. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

Q3: What is the best method for purifying the final product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

Q4: Are there alternative synthetic routes to this compound?

A4: While the reduction of the corresponding aldehyde is the most direct route, other methods could include:

  • Grignard Reaction: Reaction of a Grignard reagent with formaldehyde is a classic method for forming primary alcohols.[1][2][3][4][5] However, forming the Grignard reagent from 1-bromo-3-chloro-2,4-difluorobenzene could be challenging.

  • Reduction of a Carboxylic Acid Derivative: The corresponding carboxylic acid or ester could be reduced to the alcohol, but this would require a stronger reducing agent like LiAlH₄.[2][3][4]

Table 1: Comparison of Common Reducing Agents
Reducing AgentFormulaTypical SolventReactivitySelectivity
Sodium BorohydrideNaBH₄Methanol, EthanolModerateHigh (Aldehydes, Ketones)
Lithium Aluminium HydrideLiAlH₄THF, Diethyl EtherVery HighLow

IV. Experimental Protocol: Reduction of 3-Chloro-2,4-difluorobenzaldehyde with NaBH₄

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • 3-Chloro-2,4-difluorobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (check pH).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. References

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Research on Chemical Intermediates, 44(1), 165-174. --INVALID-LINK--

  • Benchchem. Synthesis routes of 3,4-Difluorobenzaldehyde. --INVALID-LINK--

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

  • ChemicalBook. 4-Chloro-3-fluorobenzaldehyde synthesis. --INVALID-LINK--

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-2-fluorobenzaldehyde: A Cornerstone in Advanced Organic Synthesis. --INVALID-LINK--

  • Sigma-Aldrich. 3-Chloro-2-fluorobenzyl alcohol. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. --INVALID-LINK--

  • Khan Academy. Synthesis of alcohols using Grignard reagents II [Video]. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--

  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. --INVALID-LINK--

  • Google Patents. (1988). EP0289942B1 - Process for producing fluorobenzaldehydes. --INVALID-LINK--

  • Santa Cruz Biotechnology. 3-Chloro-2-fluorobenzyl alcohol. --INVALID-LINK--

  • ChemicalBook. 3-CHLORO-2-FLUOROBENZYL ALCOHOL | 261723-30-2. --INVALID-LINK--

  • Chem-Impex. 3-Chloro-4-fluorobenzaldehyde. --INVALID-LINK--

  • Chemsrc. This compound | CAS#:886501-09-3. --INVALID-LINK--

  • African Rock Art. This compound. --INVALID-LINK--

  • Google Patents. (2015). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. --INVALID-LINK--

  • Sigma-Aldrich. 4-Chloro-2,6-difluorobenzaldehyde 97. --INVALID-LINK--

  • Sigma-Aldrich. 2,4-Difluorobenzaldehyde 98. --INVALID-LINK--

  • Santa Cruz Biotechnology. 3-Chloro-2,6-difluorobenzyl alcohol. --INVALID-LINK--

  • Sigma-Aldrich. 3,4-Difluorobenzaldehyde 97. --INVALID-LINK--

  • Medium. (2023). What are the reaction conditions for synthesizing 2,4 - Difluorobenzyl Alcohol ≥99.0%? --INVALID-LINK--

  • Merck. 3-chloro-2-fluorobenzyl alcohol. --INVALID-LINK--

  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. --INVALID-LINK--

References

common side reactions in the synthesis of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2,4-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the reduction of 3-chloro-2,4-difluorobenzaldehyde or 3-chloro-2,4-difluorobenzoic acid, can present several challenges. The presence of multiple halogen substituents on the aromatic ring introduces the potential for unique and sometimes unexpected side reactions. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Incomplete Reaction - My starting material is still present in the reaction mixture. What could be the cause?

An incomplete reaction is one of the most common issues in organic synthesis. Several factors can contribute to the persistence of the starting material, be it the aldehyde or the carboxylic acid.

Possible Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reduction is critical. For sodium borohydride (NaBH₄) reduction of an aldehyde, a molar ratio of at least 0.25 equivalents is theoretically needed, as one mole of NaBH₄ can reduce four moles of the aldehyde. However, in practice, it is advisable to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete conversion. For the reduction of a carboxylic acid with a stronger reducing agent like lithium aluminum hydride (LiAlH₄), a larger excess is often required due to the initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride.

  • Poor Quality of Reducing Agent: Both NaBH₄ and LiAlH₄ are sensitive to moisture and can decompose over time if not stored properly. It is crucial to use freshly opened or properly stored reagents. A simple test for the activity of NaBH₄ is to add a small amount to an alcohol; vigorous bubbling (hydrogen evolution) should be observed.

  • Low Reaction Temperature: While many reductions are performed at low temperatures to control selectivity, the reaction rate might be too slow. If the reaction is sluggish, a gradual increase in temperature can be beneficial. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used and can accelerate the reaction. For LiAlH₄, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory. Ensure the solvent is of high purity and appropriately dried.

Troubleshooting Workflow:

Technical Support Center: Stability of 3-Chloro-2,4-difluorobenzyl alcohol under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity in the presence of basic reagents. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when exposing this compound to basic conditions?

The primary concern is the potential for unwanted side reactions. Benzylic alcohols, in general, have a reactive benzylic position.[1] The hydroxyl group (-OH) is a poor leaving group, but under certain conditions, its reactivity can be enhanced.[2][3] In the presence of a base, the alcohol can be deprotonated to form a benzyloxide anion.[4] This anion is a more potent nucleophile.

Additionally, the presence of activating halogen substituents (chlorine and fluorine) on the aromatic ring can influence the reactivity of the benzylic carbon and the aromatic ring itself.

Q2: Can this compound undergo elimination or substitution reactions in the presence of a base?

While direct base-induced elimination of the hydroxyl group is unlikely due to it being a poor leaving group, the possibility of substitution reactions exists, especially if the hydroxyl group is first activated.[3]

  • Deprotonation: A strong base will deprotonate the alcohol to form the corresponding alkoxide.

  • Nucleophilic Attack: This alkoxide can then act as a nucleophile. If an electrophile is present in the reaction mixture, the alkoxide can participate in nucleophilic substitution reactions. For instance, in the presence of an alkyl halide, an etherification reaction (Williamson ether synthesis) could occur.[3]

Benzylic substrates are known to readily undergo SN1 and SN2 reactions.[1] The stability of the benzylic carbocation or the accessibility of the benzylic carbon for nucleophilic attack makes this position reactive.[1][5]

Q3: How do the chloro and fluoro substituents on the aromatic ring affect the stability of the molecule under basic conditions?

The electron-withdrawing nature of the chlorine and fluorine atoms can have several effects:

  • Increased Acidity: The inductive effect of the halogens will make the benzylic alcohol more acidic compared to unsubstituted benzyl alcohol. This means it can be deprotonated more easily by a base.

  • Influence on Nucleophilic Aromatic Substitution (SNAr): While less common for the hydroxyl group itself, the presence of electron-withdrawing groups can activate the aromatic ring for nucleophilic aromatic substitution. However, this typically requires very strong basic conditions and high temperatures, and other leaving groups on the ring would be more susceptible.

  • Stability of Intermediates: The halogens will influence the stability of any potential carbocation or carbanion intermediates that might form during a reaction.

Troubleshooting Guide

Problem 1: I am observing the formation of an unexpected ether byproduct in my reaction.

Possible Cause: This is likely due to a Williamson ether synthesis-type reaction. The base in your reaction mixture is deprotonating the this compound to form the corresponding benzyloxide. This alkoxide is then reacting with an electrophilic species, such as an alkyl halide that may be present as a starting material or an intermediate.

Troubleshooting Steps:

  • Analyze Reaction Components: Carefully review all reagents and starting materials in your reaction to identify any potential electrophiles that could react with the benzyloxide.

  • Control Stoichiometry: If the electrophile is a necessary component, ensure its stoichiometry is carefully controlled to minimize side reactions.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.

  • Choice of Base: Consider using a weaker or a more sterically hindered base. A bulky base may be less likely to participate in or facilitate nucleophilic attack.

Problem 2: My reaction is sluggish, and I suspect the benzylic alcohol is not reacting as intended. How can I activate the hydroxyl group for a substitution reaction under basic conditions?

Possible Cause: The hydroxyl group is a poor leaving group and often requires activation to undergo nucleophilic substitution.[2][6]

Recommended Protocol for Activation:

A common strategy is to convert the alcohol into a better leaving group, such as a tosylate or mesylate. This is typically done in the presence of a non-nucleophilic base like pyridine.

Experimental Protocol: Tosylation of this compound

  • Dissolve the Alcohol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the Solution: Cool the flask to 0 °C using an ice bath.

  • Add Base: Add pyridine (1.5 eq) to the solution.

  • Add Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Monitor Reaction: Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolate Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.[6]

The resulting tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles under basic conditions.

Problem 3: I am concerned about potential oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.

Possible Cause: While strong oxidizing agents are typically required to oxidize a primary benzylic alcohol to a carboxylic acid, some bases, in the presence of other reagents or under aerobic conditions, could potentially facilitate oxidation.[1][7]

Preventative Measures & Stability Testing:

  • Inert Atmosphere: To prevent aerobic oxidation, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: Use standard inorganic or organic bases (e.g., NaOH, K₂CO₃, triethylamine) that are not known to be strong oxidizing agents.

  • Stability Test: If you are concerned about the stability of your compound under specific basic conditions, perform a small-scale stability test.

Protocol: Base Stability Test

  • Prepare a Solution: Dissolve a small, known amount of this compound in the solvent you plan to use for your reaction.

  • Add Base: Add the base you intend to use at the same concentration and temperature as your planned experiment.

  • Monitor Over Time: Take aliquots from the mixture at different time points (e.g., 1 hr, 4 hrs, 24 hrs).

  • Analyze: Analyze the aliquots by a suitable method (e.g., HPLC, GC-MS, or NMR) to check for the appearance of degradation products, such as the corresponding aldehyde or carboxylic acid.

Data Summary Table:

Time Point% this compound Remaining% Aldehyde Detected% Carboxylic Acid Detected
0 hr100%0%0%
1 hrEnter DataEnter DataEnter Data
4 hrEnter DataEnter DataEnter Data
24 hrEnter DataEnter DataEnter Data

This data will give you a clear indication of the stability of your compound under your specific reaction conditions.

Visualizing Reaction Pathways

To better understand the potential reactions of this compound under basic conditions, the following diagrams illustrate the key pathways.

G cluster_deprotonation Deprotonation cluster_substitution Nucleophilic Substitution (via Activation) cluster_oxidation Potential Oxidation A This compound B Benzyloxide Anion A->B + Base C This compound D Activated Alcohol (e.g., Tosylate) C->D + TsCl, Pyridine E Substitution Product D->E + Nucleophile (under basic conditions) F This compound G Aldehyde F->G Mild Oxidation H Carboxylic Acid G->H Strong Oxidation

Caption: Potential reaction pathways for this compound.

G start Start: Reaction Mixture (Alcohol + Base) check_ether Observe Unexpected Ether Byproduct? start->check_ether check_reactivity Reaction Sluggish? start->check_reactivity check_degradation Suspect Degradation? start->check_degradation solution_ether Troubleshoot: - Identify Electrophile - Control Stoichiometry - Lower Temperature check_ether->solution_ether Yes end Successful Reaction check_ether->end No solution_reactivity Activate Hydroxyl Group: - Convert to Tosylate/Mesylate check_reactivity->solution_reactivity Yes check_reactivity->end No solution_degradation Prevent/Confirm: - Use Inert Atmosphere - Perform Stability Test check_degradation->solution_degradation Yes check_degradation->end No solution_ether->end solution_reactivity->end solution_degradation->end

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Scale-Up of 3-Chloro-2,4-difluorobenzyl alcohol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-2,4-difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its production, while straightforward on a lab scale, presents unique challenges during scale-up. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during large-scale synthesis. We will focus on the prevalent synthetic route: the reduction of 3-Chloro-2,4-difluorobenzaldehyde, while also addressing challenges in the synthesis of the aldehyde precursor itself.

Synthetic Workflow Overview

The most common and industrially viable pathway to this compound involves two principal stages. The first is the formation of the precursor aldehyde, often via a Grignard reaction. The second is the selective reduction of the aldehyde to the desired benzyl alcohol. Each stage presents distinct challenges that can impact yield, purity, and safety during scale-up.

SynthesisWorkflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Aldehyde Reduction Start 1,3-Dichloro-2,4-difluorobenzene Grignard Grignard Reagent Formation (e.g., with Mg, THF) Start->Grignard Mg, Initiator Formylation Formylation (e.g., with DMF) Grignard->Formylation DMF Aldehyde 3-Chloro-2,4-difluorobenzaldehyde Formylation->Aldehyde Acidic Work-up Reduction Reduction Aldehyde->Reduction e.g., NaBH4 or H2/Catalyst Purification Work-up & Purification Reduction->Purification Quench, Extraction FinalProduct This compound Purification->FinalProduct Distillation/Recrystallization

Caption: General two-stage synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Aldehyde Precursor Synthesis & Quality Control
Q1: My final product is contaminated with significant levels of regioisomeric impurities. What is the source and how can it be mitigated?

A1: Root Cause & Mitigation

The most probable source of regioisomeric impurities is the initial halogenated benzene raw material. For instance, if the synthesis starts from 1,3-dichloro-2,4-difluorobenzene, the presence of isomers like 1,2-dichloro-3,5-difluorobenzene will lead to the formation of the corresponding isomeric aldehyde and alcohol. These isomers often have very similar physical properties, making them difficult to remove via standard purification techniques like distillation.[1]

Expert Recommendation:

  • Stringent Raw Material QC: Implement rigorous gas chromatography (GC) analysis on all incoming batches of the starting halogenated benzene.[1] A method employing a mid-polarity column (e.g., Rtx®-65) can effectively resolve all potential regioisomers.[1] Set a strict acceptance limit (e.g., <0.1%) for any isomeric impurities.

  • Supplier Qualification: Work with suppliers who can provide a certificate of analysis demonstrating isomeric purity.

Q2: The Grignard reaction to form the aldehyde precursor is sluggish, low-yielding, and generates significant Wurtz coupling byproducts.

A2: Root Cause & Mitigation

Grignard reactions are notoriously sensitive to reaction conditions, especially on a larger scale.[2]

  • Initiation Failure: The magnesium surface is often passivated by a magnesium oxide layer, preventing the reaction from starting.

  • Moisture: Trace amounts of water will quench the Grignard reagent, reducing yield.

  • Side Reactions: High localized concentrations of the halide or elevated temperatures can promote Wurtz coupling, where two alkyl/aryl groups couple, leading to dimeric byproducts. A patent for a similar compound suggests that Grignard exchange reactions can solve the problem of byproduct generation at high temperatures.[3]

Expert Recommendation:

  • Activation of Magnesium: On scale, use mechanical stirring to grind the magnesium turnings, exposing fresh surfaces. Chemical activation with initiators like iodine or 1,2-dibromoethane is essential.

  • Solvent & Reagent Purity: Use anhydrous solvents (like THF) with a very low water content (<50 ppm). Dry all glassware and operate under a dry, inert atmosphere (Nitrogen or Argon).

  • Controlled Addition & Temperature: The addition of the halide should be slow and controlled to maintain a steady reaction temperature (reflux) without allowing the exotherm to run away. This minimizes byproduct formation. For the subsequent formylation step with DMF, cooling the reaction to a low temperature (e.g., 0 °C) before adding the formylating agent is crucial to prevent side reactions.[3]

Part 2: Reduction of 3-Chloro-2,4-difluorobenzaldehyde to the Alcohol

This is the most critical step where selectivity issues frequently arise during scale-up.

Q3: During catalytic hydrogenation with Palladium on Carbon (Pd/C), I am observing significant amounts of dehalogenation, resulting in 2,4-difluorobenzyl alcohol. How can I improve selectivity?

A3: Root Cause & Mitigation

This is a classic selectivity challenge. Palladium is a highly active catalyst for both aldehyde reduction and hydrodechlorination (cleavage of the C-Cl bond).[4] On scale, managing heat and mass transfer is more difficult, which can exacerbate this side reaction. The selectivity can be highly dependent on the reaction pH.[4]

Expert Recommendation:

  • Catalyst Selection: While Pd/C is common, consider using a platinum-based catalyst (e.g., Pt/C), which can offer better selectivity for aldehyde hydrogenation over dehalogenation in some systems.[5][6]

  • Modifier/Poison Addition: The selectivity of Pd/C can be dramatically improved by adding a catalyst modifier. A controlled amount of a mild catalyst poison (e.g., a nitrogen-based compound like quinoline or a sulfur source) can preferentially inhibit the active sites responsible for dehalogenation without significantly slowing the desired aldehyde reduction. This requires careful optimization.

  • pH Control: The generation of HCl as a byproduct of hydrodechlorination can auto-catalyze further dehalogenation.[4] Adding a non-nucleophilic acid scavenger, such as potassium or sodium acetate, can buffer the reaction medium and suppress this side reaction.

  • Process Parameter Optimization:

    • Hydrogen Pressure: Use the lowest pressure that provides a reasonable reaction rate. Higher pressures often favor dehalogenation.

    • Temperature: Keep the reaction temperature as low as possible. Start at room temperature and only increase if necessary.

Q4: The reduction with Sodium Borohydride (NaBH₄) is incomplete, even with excess reagent. What's going wrong?

A4: Root Cause & Mitigation

Sodium borohydride is a milder and often more selective reducing agent than catalytic hydrogenation for this transformation.[7][8] Incomplete conversion is typically due to reagent deactivation or poor solubility.

  • Hydrolysis: NaBH₄ reacts with the protic solvent (e.g., ethanol, methanol) to generate hydrogen gas, consuming the reagent. This decomposition is faster at lower pH and higher temperatures.

  • Solubility: The aldehyde may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction.

Expert Recommendation:

  • Controlled Temperature: Add the NaBH₄ portion-wise to the aldehyde solution while maintaining a low temperature (0-10 °C). This minimizes the rate of solvent-induced decomposition and controls the initial exotherm.

  • pH Adjustment: Adding a small amount of aqueous sodium hydroxide (to pH 9-10) to the reaction mixture can stabilize the NaBH₄ against decomposition.

  • Solvent System: Ensure the aldehyde is fully dissolved. A co-solvent system, such as THF/Methanol, can improve the solubility of both the substrate and the reducing agent.

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction. Do not proceed to work-up until the starting aldehyde is consumed.

Q5: My final product contains 3-Chloro-2,4-difluorotoluene as a major impurity. How is this formed and how can I prevent it?

A5: Root Cause & Mitigation

The formation of the toluene derivative is a result of over-reduction or deoxygenation of the benzyl alcohol.[9] This is more common under harsh catalytic hydrogenation conditions or with very strong reducing agents like LiAlH₄ combined with Lewis acids.

Expert Recommendation:

  • Avoid Harsh Conditions: This side reaction is a clear indicator that the reduction conditions are too aggressive.

    • If using catalytic hydrogenation, immediately reduce catalyst loading, hydrogen pressure, and temperature. Monitor the reaction closely and stop it as soon as the alcohol is formed.

    • If using metal hydrides, NaBH₄ is the preferred reagent. Avoid LiAlH₄ for this transformation, as its higher reactivity increases the risk of over-reduction.

  • Use a Selective Method: For high-purity applications, NaBH₄ reduction is generally the superior method to avoid this byproduct entirely.

Part 3: Work-up, Purification, and Safety
Q6: I'm struggling with persistent emulsions during the aqueous work-up after the reduction. How can this be managed at scale?

A6: Root Cause & Mitigation

Emulsions are common in large-scale biphasic systems, caused by the presence of fine solids, partially soluble intermediates, or high-shear mixing.

Expert Recommendation:

  • Add Brine: During the extraction, use a saturated sodium chloride solution (brine) instead of deionized water for the washes. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

  • Solvent Choice: Consider using a solvent with lower water miscibility for extraction, such as methyl tert-butyl ether (MTBE) or toluene, instead of ethyl acetate.

  • Minimize Agitation: Use a slow-stirring baffle reactor for mixing phases rather than a high-shear agitator.

  • Phase Separation Aids: For stubborn emulsions, adding a small amount of a different solvent or filtering the entire mixture through a pad of a filter aid like Celite® can be effective.

Q7: What are the critical safety considerations for scaling up this synthesis?

A7: Root Cause & Mitigation

Each stage of the synthesis has specific hazards that are magnified at scale. A thorough Process Hazard Analysis (PHA) is mandatory.

  • Catalytic Hydrogenation:

    • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated, grounded, and purged with inert gas before and after the reaction.

    • Pyrophoric Catalyst: Dry Pd/C catalyst can be pyrophoric and ignite upon exposure to air. Always handle the catalyst as a wet slurry. Filtered catalyst cakes must be kept wet and never allowed to dry out in the open.

  • Sodium Borohydride Reduction:

    • Hydrogen Evolution: NaBH₄ reacts with water and alcohols to produce flammable hydrogen gas. The reactor must be well-ventilated and designed to handle gas evolution. The quench step (e.g., adding acid) must be performed slowly and with adequate cooling to control the rate of hydrogen release.

  • General Handling: this compound and its precursors are classified as skin and eye irritants.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is required.[10][12]

TroubleshootingFlow Start Low Yield / Purity in Reduction Step ImpurityCheck Identify Impurity Profile (GC-MS) Start->ImpurityCheck Dehalogenation Dehalogenation Product Found? (e.g., 2,4-difluorobenzyl alcohol) ImpurityCheck->Dehalogenation OverReduction Over-reduction Product Found? (e.g., Toluene derivative) Dehalogenation->OverReduction No ActionDehalo Reduce H2 Pressure Lower Temperature Add Modifier (e.g., Quinoline) Use Acid Scavenger Dehalogenation->ActionDehalo Yes Incomplete Incomplete Conversion? (Aldehyde remains) OverReduction->Incomplete No ActionOverRed Reduce Catalyst Loading Use Milder Conditions Switch to NaBH4 OverReduction->ActionOverRed Yes End Re-evaluate Process Incomplete->End No (Other Issue) ActionIncomplete Check NaBH4 Activity Ensure Substrate is Dissolved Increase Reaction Time Optimize Temperature Incomplete->ActionIncomplete Yes ActionDehalo->End ActionOverRed->End ActionIncomplete->End

Caption: Decision workflow for troubleshooting the aldehyde reduction step.

Data Summary & Protocols

Table 1: Comparison of Reduction Methods for Scale-Up
ParameterCatalytic Hydrogenation (Pd/C)Sodium Borohydride (NaBH₄)
Selectivity Lower; risk of dehalogenation and over-reduction. Requires significant optimization.[4]Higher; generally chemoselective for the aldehyde, preserving the C-Cl bond.
Cost Catalyst can be expensive but is recyclable. High-pressure equipment needed.Reagent is a consumable stoichiometric cost. Standard reactors are sufficient.
Safety High-pressure flammable gas (H₂); pyrophoric catalyst.Flammable H₂ evolution from reaction/quench; reagent is water-reactive.
Work-up Simple filtration to remove catalyst.Requires a controlled quench step and aqueous extraction to remove borate salts.
Atom Economy Excellent (uses H₂).Poor (large mass of NaBH₄ and quench reagents).
Ideal For Large-volume, continuous processing where catalyst recycling is established.Batch processing where high selectivity and purity are paramount.
Protocol: Lab-Scale NaBH₄ Reduction of 3-Chloro-2,4-difluorobenzaldehyde

This protocol is a representative example and must be optimized for specific equipment and scale.

  • Reaction Setup: In a 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq) and Methanol (10 vol). Stir under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add Sodium Borohydride (1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Monitoring: Take a sample from the reaction mixture, quench it with a few drops of acetone, and analyze by TLC or HPLC to confirm the complete consumption of the starting aldehyde.

  • Quench: While maintaining cooling, slowly and carefully add 1M Hydrochloric Acid (HCl) to the reaction mixture to quench excess NaBH₄ and neutralize the solution to pH ~7. Vigorous gas evolution (H₂) will occur.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add Ethyl Acetate (10 vol) and Water (5 vol) to the remaining residue. Transfer to a separatory funnel, mix, and separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 5 vol).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 5 vol).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References

optimization of reaction conditions for 3-Chloro-2,4-difluorobenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind the synthesis to ensure a successful and reproducible outcome.

Overview of Synthesis Strategy

The most direct and efficient method for synthesizing this compound is through the reduction of the corresponding carboxylic acid, 3-Chloro-2,4-difluorobenzoic acid. This starting material is commercially available, making it a convenient entry point for the synthesis.

The choice of reducing agent is critical for this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can effect this reduction, they are often too reactive and can lead to side products. A more chemoselective and milder approach involves the use of borane (BH₃), typically as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS). Borane selectively reduces carboxylic acids in the presence of many other functional groups, including the halogen substituents on the aromatic ring, which is a key advantage in this synthesis.[1][2][3]

This guide will focus on the optimization of the borane-mediated reduction of 3-Chloro-2,4-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended and most direct starting material is 3-Chloro-2,4-difluorobenzoic acid (CAS No. 154257-75-7).[4][5][6][7] It is a stable, white to off-white crystalline solid that is readily available from various chemical suppliers.

Q2: Which reducing agent is best suited for this synthesis?

A2: We strongly recommend using a borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[2][8] These reagents are highly effective for the reduction of carboxylic acids to primary alcohols and are known for their excellent chemoselectivity.[3][9] They are less likely to cause dehalogenation of the aromatic ring compared to more potent reducing agents like LiAlH₄. While LiAlH₄ is also capable of this reduction, its high reactivity and violent reaction with protic solvents make it a less desirable choice for this specific application.[10][11][12] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids under standard conditions.[10][13]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: The most critical parameters are:

  • Stoichiometry of the reducing agent: An excess of the borane reagent is typically required to ensure complete conversion of the carboxylic acid. A molar ratio of 1.5 to 2.0 equivalents of BH₃ per equivalent of carboxylic acid is a good starting point.

  • Reaction temperature: The addition of the borane reagent should be done at a controlled temperature, typically 0 °C, to manage the initial exothermic reaction. The reaction is then often allowed to proceed at room temperature or with gentle heating to drive it to completion.[2]

  • Anhydrous conditions: Borane reagents react with water. Therefore, it is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the reaction.

  • Quenching procedure: The method of quenching the excess borane at the end of the reaction is important for both safety and product isolation. Slow, careful addition of a protic solvent like methanol is the standard procedure.

Q4: What are the potential side products or impurities I should be aware of?

A4: The most common impurities include:

  • Unreacted starting material: Incomplete reaction will leave residual 3-Chloro-2,4-difluorobenzoic acid.

  • Borate esters: These are intermediates in the reaction and can persist if the hydrolysis during workup is incomplete.

  • Over-reduction products (dehalogenation): While less common with borane, there is a small possibility of reduction of the C-Cl bond, leading to 2,4-difluorobenzyl alcohol. This is more of a concern with harsher reducing agents.

  • Solvent-related impurities: Impurities from the solvent (e.g., peroxides in THF) can potentially interfere with the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (more polar) from the product alcohol (less polar). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Conversion of Starting Material 1. Inactive reducing agent: The borane reagent may have degraded due to improper storage or exposure to moisture. 2. Insufficient amount of reducing agent: The stoichiometry may be too low to drive the reaction to completion. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh, unopened bottle of the borane reagent or titrate the existing solution to determine its active concentration. 2. Increase the equivalents of the borane reagent to 2.0 or even 2.5 equivalents. 3. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight). If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied.[2]
Formation of a White Precipitate During Reaction This is often the borate ester intermediate and is a normal observation during the course of the reaction.No action is typically needed. This precipitate should dissolve during the aqueous workup and hydrolysis step.
Difficult Emulsion Formation During Workup The aluminate or borate salts formed during the reaction can lead to stable emulsions, making phase separation difficult.1. Add a saturated solution of brine (NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. If using LiAlH₄, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can produce a granular precipitate that is easier to filter. 3. For borane reductions, acidification of the aqueous layer (e.g., with 1M HCl) can help to hydrolyze the borate esters and improve separation.
Product Contaminated with Starting Material Incomplete reaction.See "Low or No Conversion" above. For purification, column chromatography is the most effective method to separate the more polar carboxylic acid from the less polar benzyl alcohol.
Presence of an Unexpected, Less Polar Impurity This could potentially be a dehalogenated product (2,4-difluorobenzyl alcohol).This is more likely if the reaction was overheated or if a very strong, non-selective reducing agent was used. Confirm the identity of the impurity by GC-MS or NMR. To avoid this, use the milder borane reagent and maintain careful temperature control.

Experimental Protocol: Borane Reduction of 3-Chloro-2,4-difluorobenzoic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantityMolesEquivalents
3-Chloro-2,4-difluorobenzoic acid154257-75-7192.55 g/mol 10.0 g0.052 mol1.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-6-104 mL0.104 mol2.0
Anhydrous Tetrahydrofuran (THF)109-99-9-100 mL--
Methanol67-56-1-50 mL--
1 M Hydrochloric Acid (HCl)7647-01-0-100 mL--
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8-50 mL--
Saturated Sodium Chloride Solution (Brine)7647-14-5-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9----
Ethyl Acetate141-78-6-As needed for extraction--

Procedure:

  • Reaction Setup:

    • To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-Chloro-2,4-difluorobenzoic acid (10.0 g, 0.052 mol).

    • Add anhydrous THF (100 mL) to dissolve the starting material.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent:

    • Charge the dropping funnel with 1 M BH₃·THF solution (104 mL, 0.104 mol).

    • Add the BH₃·THF solution dropwise to the stirred solution of the carboxylic acid over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours (or overnight).

    • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • CAUTION: This step is exothermic and will produce hydrogen gas. Ensure adequate ventilation.

    • Slowly and carefully add methanol (50 mL) dropwise to quench the excess borane.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF and methanol.

    • To the resulting residue, add 1 M HCl (100 mL) and stir for 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product as a solid or oil.

Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Chloro-2,4-difluorobenzoic acid in anhydrous THF B Cool to 0 °C under N2 atmosphere A->B C Dropwise addition of BH3.THF solution B->C D Stir at room temperature (12-16h) C->D E Monitor by TLC D->E F Quench with Methanol at 0 °C E->F G Acidic workup (1M HCl) F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify by Column Chromatography I->J K K J->K Pure 3-Chloro-2,4- difluorobenzyl alcohol

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-Chloro-2,4-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from crude 3-Chloro-2,4-difluorobenzyl alcohol. This document offers practical, field-proven insights and detailed experimental protocols to ensure the highest purity of your final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This guide will address common challenges encountered during the purification of this compound and provide robust solutions.

The primary synthetic routes to this compound typically involve the reduction of either 3-chloro-2,4-difluorobenzaldehyde or 3-chloro-2,4-difluorobenzoyl chloride. These starting materials and the reaction conditions can introduce specific impurities that must be effectively removed.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: My final product is contaminated with the starting aldehyde (3-Chloro-2,4-difluorobenzaldehyde).

Cause: Incomplete reduction of the aldehyde.

Solution:

  • Reaction Optimization: Ensure the reduction reaction goes to completion. This can be achieved by:

    • Increasing the molar excess of the reducing agent (e.g., sodium borohydride).

    • Extending the reaction time.

    • Optimizing the reaction temperature.

  • Purification Strategy: If residual aldehyde remains, it can be removed using the following methods:

    • Column Chromatography: This is the most effective method for separating the alcohol from the less polar aldehyde. A well-chosen eluent system is crucial for good separation.

    • Bisulfite Adduct Formation: The aldehyde can be selectively removed by forming a water-soluble bisulfite adduct.

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

      • Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form the adduct and move into the aqueous layer.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified alcohol.

Issue 2: The purified alcohol contains the corresponding carboxylic acid (3-Chloro-2,4-difluorobenzoic acid).

Cause: Oxidation of the starting aldehyde or the product alcohol. This is more likely if the starting material was the aldehyde.

Solution:

  • Prevention during Synthesis:

    • Use fresh, high-quality starting materials.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Strategy: The acidic nature of the carboxylic acid allows for its straightforward removal.

    • Aqueous Base Extraction:

      • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

      • Wash the organic solution with a dilute aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

      • Separate the organic layer, wash it with water and then brine to remove any residual base and salts.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and evaporate the solvent.

Issue 3: I am having difficulty finding a suitable solvent for recrystallization.

Cause: The polarity and solubility characteristics of this compound can make single-solvent recrystallization challenging.

Solution: A mixed solvent system is often more effective. The principle is to find a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Recommended Solvent Systems:

    • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent). Slowly add hexane (the "poor" solvent) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

    • Toluene/Heptane: Similar to the above, use toluene as the "good" solvent and heptane as the "poor" solvent.

    • Water/Ethanol: For highly polar impurities, dissolving the crude product in hot ethanol and adding water dropwise until turbidity persists can be effective.

Experimental Protocol: Recrystallization using a Mixed Solvent System (Hexane/Ethyl Acetate)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add hexane dropwise with swirling until a faint, persistent cloudiness is observed.

  • Add a drop or two of hot ethyl acetate to redissolve the solid and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities depend on the synthetic route.

  • If synthesized from 3-chloro-2,4-difluorobenzaldehyde:

    • Unreacted 3-chloro-2,4-difluorobenzaldehyde .

    • 3-chloro-2,4-difluorobenzoic acid from over-oxidation.[1]

  • If synthesized from 3-chloro-2,4-difluorobenzoyl chloride:

    • Unreacted 3-chloro-2,4-difluorobenzoyl chloride .

    • 3-chloro-2,4-difluorobenzoic acid from hydrolysis of the acid chloride.

Q2: How can I monitor the purity of my product during purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring purity. A recommended TLC eluent system is a mixture of hexane and ethyl acetate . The ratio can be adjusted (e.g., 4:1 to 2:1 hexane:ethyl acetate) to achieve good separation of the product from its impurities. The alcohol product will be more polar and have a lower Rf value than the corresponding aldehyde. The carboxylic acid will typically remain at the baseline or streak unless a more polar eluent system (e.g., with a small amount of acetic acid) is used.

Q3: What are the key parameters for successful column chromatography purification?

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 4:1 or 3:1 hexane:ethyl acetate). This will elute the less polar impurities first, followed by the desired alcohol.

  • Column Packing: Proper packing of the silica gel column is crucial to avoid channeling and ensure good separation.

  • Loading: The crude sample should be dissolved in a minimal amount of the initial eluent or a more volatile solvent and loaded carefully onto the top of the column.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimum volume of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the initial solvent system, collecting fractions.

  • Monitor the eluting fractions by TLC.

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Q4: Can I use distillation to purify this compound?

Fractional distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities or impurities with significantly different boiling points. The boiling point of this compound is 237.3°C at 760 mmHg.[2] Distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is recommended to lower the boiling point and prevent degradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

TroubleshootingWorkflow start Crude this compound check_purity Analyze purity by TLC/GC/NMR start->check_purity identify_impurity Identify major impurity check_purity->identify_impurity aldehyde Impurity: Aldehyde identify_impurity->aldehyde  Less polar spot acid Impurity: Carboxylic Acid identify_impurity->acid  Baseline spot other Other Impurities identify_impurity->other  Multiple spots column_chrom Column Chromatography aldehyde->column_chrom bisulfite_wash Bisulfite Wash aldehyde->bisulfite_wash base_extraction Aqueous Base Extraction acid->base_extraction other->column_chrom recrystallization Recrystallization other->recrystallization distillation Vacuum Distillation other->distillation pure_product Pure Product column_chrom->pure_product bisulfite_wash->check_purity base_extraction->check_purity recrystallization->pure_product distillation->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Impurity Removal Strategy Overview

The choice of purification method is dictated by the nature of the impurity. This diagram shows the relationship between common impurities and the recommended purification techniques.

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods aldehyde 3-Chloro-2,4-difluorobenzaldehyde chromatography Column Chromatography aldehyde->chromatography Effective separation extraction Liquid-Liquid Extraction aldehyde->extraction Bisulfite wash acid 3-Chloro-2,4-difluorobenzoic acid acid->chromatography Baseline separation acid->extraction Base wash non_volatile Non-volatile residues distillation Vacuum Distillation non_volatile->distillation Separates based on volatility recrystallization Recrystallization chromatography->recrystallization Final polishing step

Caption: Relationship between impurities and purification methods.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number886501-09-3[2]
Molecular FormulaC₇H₅ClF₂O[2]
Molecular Weight178.56 g/mol [2]
Boiling Point237.3 °C at 760 mmHg[2]
Density1.444 g/cm³[2]
Flash Point97.3 °C[2]

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationHexane/Ethyl AcetateGood for moderately polar compounds, allows for fine-tuning of solubility.[3]
RecrystallizationToluene/HeptaneEffective for aromatic compounds.
Column ChromatographyHexane/Ethyl Acetate (Gradient)Excellent separation of compounds with differing polarities.
Aqueous ExtractionDichloromethane/1M NaOH(aq)Selective removal of acidic impurities.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-chloro-2,4-difluorobenzaldehyde: An Evaluation of Key Reducing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-chloro-2,4-difluorobenzaldehyde in Medicinal Chemistry

3-chloro-2,4-difluorobenzaldehyde is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific steric and electronic properties that are highly sought after in modern drug design. These halogen substituents can modulate a compound's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile. Consequently, the efficient and selective synthesis of this aldehyde is of paramount importance to researchers and professionals in the field of drug development.

The primary synthetic challenge in producing 3-chloro-2,4-difluorobenzaldehyde lies in the selective reduction of a carboxylic acid derivative, typically 3-chloro-2,4-difluorobenzoic acid, to the aldehyde oxidation state without over-reduction to the corresponding benzyl alcohol. Direct reduction of the carboxylic acid is generally not feasible as most common reducing agents are too reactive.[1] Therefore, a multi-step approach is typically employed, involving the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or a nitrile. This guide provides an in-depth comparison of the most effective reducing agents for this crucial transformation, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal synthetic route for their specific needs.

Overall Synthetic Workflow

The most common and practical approach to the synthesis of 3-chloro-2,4-difluorobenzaldehyde begins with the commercially available 3-chloro-2,4-difluorobenzoic acid. This is first converted to its more reactive acyl chloride derivative, 3-chloro-2,4-difluorobenzoyl chloride, which is then subjected to partial reduction. An alternative pathway involves the conversion of a suitable precursor to 3-chloro-2,4-difluorobenzonitrile, which can then be reduced to the target aldehyde.

Synthetic_Workflow cluster_0 Primary Synthetic Route cluster_1 Alternative Nitrile Route start 3-chloro-2,4-difluorobenzoic acid acyl_chloride 3-chloro-2,4-difluorobenzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ aldehyde 3-chloro-2,4-difluorobenzaldehyde acyl_chloride->aldehyde Reducing Agent nitrile_precursor Suitable Precursor nitrile 3-chloro-2,4-difluorobenzonitrile nitrile_precursor->nitrile Synthesis aldehyde_alt 3-chloro-2,4-difluorobenzaldehyde nitrile->aldehyde_alt Reducing Agent

Caption: General synthetic pathways to 3-chloro-2,4-difluorobenzaldehyde.

Comparative Analysis of Reducing Agents for 3-chloro-2,4-difluorobenzoyl chloride

The choice of reducing agent for the conversion of 3-chloro-2,4-difluorobenzoyl chloride to the corresponding aldehyde is critical for achieving high yield and purity. This section compares three prominent methods: the Rosenmund Reduction, and reduction using two distinct classes of bulky metal hydrides.

Rosenmund Reduction

The Rosenmund reduction is a classic and reliable method for the selective catalytic hydrogenation of an acyl chloride to an aldehyde.[1][2] The reaction employs a palladium catalyst supported on barium sulfate (Pd/BaSO₄), which is intentionally "poisoned" with a substance like quinoline-sulfur or thiourea. This poisoning deactivates the catalyst just enough to prevent the over-reduction of the newly formed aldehyde to a primary alcohol.[3]

Mechanism of Action: The reaction proceeds via the oxidative addition of the acyl chloride to the palladium catalyst, followed by hydrogenolysis to release the aldehyde and regenerate the catalyst. The barium sulfate support, with its low surface area, and the catalyst poison are crucial for moderating the catalyst's activity.[1]

Rosenmund_Mechanism acyl_chloride R-COCl intermediate [R-CO-Pd-H] acyl_chloride->intermediate H₂ catalyst Pd/BaSO₄ (poisoned) catalyst->intermediate aldehyde R-CHO intermediate->aldehyde hcl HCl intermediate->hcl

Caption: Simplified mechanism of the Rosenmund Reduction.

Experimental Protocol: Rosenmund Reduction of a Substituted Benzoyl Chloride

  • Catalyst Preparation: A suspension of 5% Pd/BaSO₄ (0.5 g) and a regulator (e.g., 0.5 mL of a quinoline-sulfur solution) in 100 mL of dry toluene is prepared in a flask equipped with a reflux condenser and a gas inlet tube.

  • Hydrogenation: The suspension is heated to reflux while a steady stream of hydrogen gas is bubbled through the mixture.

  • Reactant Addition: A solution of 3-chloro-2,4-difluorobenzoyl chloride (10 g, 47.4 mmol) in 50 mL of dry toluene is added dropwise to the refluxing mixture.

  • Reaction Monitoring: The reaction is monitored by the cessation of HCl evolution (tested with moist litmus paper at the condenser outlet) and by TLC or GC analysis.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The filtrate is washed with a dilute sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Reduction with Bulky Hydride Reagents

Modern organic synthesis often favors the use of sterically hindered metal hydride reagents for the selective reduction of acyl chlorides. These reagents are highly effective, often providing excellent yields under mild conditions.

This reagent is a milder derivative of the powerful reducing agent lithium aluminum hydride (LiAlH₄).[4] The three bulky tert-butoxy groups significantly attenuate the reactivity of the hydride, allowing for the selective reduction of highly reactive functional groups like acyl chlorides while being much slower to react with the resulting aldehyde, especially at low temperatures.[5][6] This differential reactivity is the key to isolating the aldehyde in high yield.

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion from LiAlH(Ot-Bu)₃ attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the aldehyde. The low reaction temperature (-78 °C) is crucial to prevent further reduction of the aldehyde.[4]

Experimental Protocol: Reduction with LiAlH(Ot-Bu)₃

  • Reaction Setup: A solution of 3-chloro-2,4-difluorobenzoyl chloride (5.0 g, 23.7 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) is placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: A solution of lithium tri-tert-butoxyaluminum hydride (1.0 M in THF, 25 mL, 25 mmol) is added dropwise to the stirred solution of the acyl chloride over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC or GC.

  • Quenching and Work-up: The reaction is carefully quenched at -78 °C by the slow addition of water, followed by dilute hydrochloric acid. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude aldehyde is then purified.

DIBAL-H is another versatile and widely used bulky reducing agent. It is particularly useful for the reduction of esters to aldehydes at low temperatures, but it is also effective for the reduction of acyl chlorides.[7][8] Similar to LiAlH(Ot-Bu)₃, its steric bulk and Lewis acidic nature contribute to its selectivity.

Mechanism of Action: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the acyl chloride, activating it towards nucleophilic attack by the hydride. This is followed by the formation of a stable tetrahedral intermediate that, upon aqueous work-up, hydrolyzes to the aldehyde. The low temperature is essential to prevent the intermediate from collapsing and the resulting aldehyde from undergoing further reduction.

Experimental Protocol: Reduction with DIBAL-H

  • Reaction Setup: A solution of 3-chloro-2,4-difluorobenzoyl chloride (5.0 g, 23.7 mmol) in 100 mL of anhydrous toluene is placed in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • Reagent Addition: A solution of DIBAL-H (1.0 M in hexanes, 25 mL, 25 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC or GC.

  • Quenching and Work-up: The reaction is quenched at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid.[9] The mixture is stirred vigorously at room temperature until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product for purification.

Alternative Route: The Stephen Aldehyde Synthesis

An alternative to the reduction of an acyl chloride is the Stephen aldehyde synthesis, which converts a nitrile into an aldehyde.[10][11] This route requires the synthesis of 3-chloro-2,4-difluorobenzonitrile as an intermediate. This method is generally more effective for aromatic nitriles than aliphatic ones.[10]

Mechanism of Action: The nitrile is first treated with anhydrous tin(II) chloride and dry hydrogen chloride gas to form an iminium salt (an aldimine-tin chloride adduct). This intermediate is then hydrolyzed with water to yield the aldehyde.[11]

Stephen_Reaction nitrile R-C≡N iminium_salt [R-CH=NH₂]⁺SnCl₃⁻ nitrile->iminium_salt 1. SnCl₂, HCl 2. H₂O aldehyde R-CHO iminium_salt->aldehyde Hydrolysis

Caption: Overview of the Stephen Aldehyde Synthesis.

Experimental Protocol: Stephen Aldehyde Synthesis of a Substituted Benzaldehyde

  • Formation of the Iminium Salt: Anhydrous tin(II) chloride (0.2 mol) is suspended in anhydrous diethyl ether (200 mL) that has been saturated with dry hydrogen chloride gas. 3-chloro-2,4-difluorobenzonitrile (0.1 mol) is added, and the mixture is stirred at room temperature until a crystalline precipitate of the iminium salt forms.

  • Hydrolysis: The precipitate is filtered, washed with dry ether, and then hydrolyzed by heating with water to liberate the aldehyde.

  • Work-up: The aldehyde is extracted from the aqueous mixture with diethyl ether. The organic extracts are then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Performance Comparison of Reducing Agents

The selection of the most appropriate reducing agent depends on several factors, including the desired yield, reaction conditions, cost, and safety considerations. The following table summarizes the key performance indicators for each method, based on typical results for substituted aromatic systems.

Reducing Agent / MethodPrecursorTypical Yield (%)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Rosenmund Reduction Acyl Chloride60 - 9080 - 140 (Reflux)Well-established, scalable, avoids pyrophoric reagents.Requires specialized catalyst, sensitive to catalyst poisoning, high temperatures.[3]
LiAlH(Ot-Bu)₃ Acyl Chloride80 - 95-78High yields, very selective, mild conditions.[4]Moisture-sensitive, requires cryogenic temperatures, relatively expensive.
DIBAL-H Acyl Chloride or Ester75 - 90-78Versatile (reduces esters too), high yields, readily available.[8]Pyrophoric, requires careful temperature control, moisture-sensitive.
Stephen Aldehyde Synthesis Nitrile50 - 70Room Temp. to heatingUtilizes a different precursor, avoids highly reactive hydrides.Often lower yields, requires anhydrous conditions, stoichiometric tin salts waste.[10]

Conclusion and Recommendations

For the synthesis of 3-chloro-2,4-difluorobenzaldehyde, the reduction of the corresponding acyl chloride using a bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminum hydride (DIBAL-H) is generally recommended for laboratory-scale synthesis where high yield and selectivity are paramount. The mild, low-temperature reaction conditions offered by these reagents are ideal for preserving the sensitive halogen substitution pattern of the aromatic ring. Between the two, LiAlH(Ot-Bu)₃ is often slightly more selective for acyl chlorides, while DIBAL-H offers the flexibility of also being able to reduce the corresponding ester.

The Rosenmund reduction remains a viable and robust option, particularly for larger-scale industrial applications where the avoidance of pyrophoric and highly moisture-sensitive reagents is a significant advantage. Careful optimization of the catalyst and reaction conditions is necessary to achieve high yields and prevent over-reduction.

The Stephen aldehyde synthesis represents a useful alternative pathway if the nitrile precursor is more readily accessible or if the synthesis of the acyl chloride proves problematic. However, the typically lower yields and the generation of stoichiometric tin waste make it a less favored option for routine synthesis.

Ultimately, the optimal choice of reducing agent will depend on the specific constraints and priorities of the research or production campaign, including scale, cost, available equipment, and safety protocols. This guide provides the necessary data and procedural insights to make an informed decision for the successful synthesis of 3-chloro-2,4-difluorobenzaldehyde.

References

A Technical Guide to the Biological Activity of Compounds Derived from 3-Chloro-2,4-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique substitution pattern of 3-Chloro-2,4-difluorobenzyl alcohol, featuring both chloro and difluoro moieties on the phenyl ring, offers a strategic starting point for the synthesis of a diverse array of derivatives. These halogen substitutions can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the resulting compounds, making this scaffold a promising platform for modulating biological activity. This guide will explore the synthesis, structure-activity relationships (SAR), and comparative performance of these derivatives in key biological assays.

The Synthetic Versatility of this compound

This compound is a readily available chemical intermediate. Its primary alcohol functional group serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The core synthetic pathways explored for derivatization include:

  • Etherification: Formation of ether linkages to introduce a wide range of substituents.

  • Esterification: Synthesis of ester derivatives to modulate polarity and bioavailability.

  • Conversion to Alkyl Halide: Transformation of the alcohol to a more reactive benzyl halide for subsequent nucleophilic substitution reactions, such as the synthesis of triazole derivatives.

The following diagram illustrates the key synthetic transformations originating from this compound.

SynthesisPathways A This compound B Ether Derivatives A->B Etherification (e.g., Williamson ether synthesis) C Ester Derivatives A->C Esterification (e.g., with acyl chlorides or carboxylic acids) D 3-Chloro-2,4-difluorobenzyl halide A->D Halogenation (e.g., with SOCl2 or PBr3) E Triazole Derivatives D->E Nucleophilic Substitution (with 1,2,4-triazole)

Caption: Key synthetic pathways for deriving compounds from this compound.

Comparative Analysis of Biological Activities

This section will delve into the specific biological activities observed for various classes of compounds derived from this compound. We will present a comparative analysis of their performance based on available experimental data.

Antifungal Activity of Triazole Derivatives

Triazole-based compounds are a well-established class of antifungal agents that function primarily through the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. The incorporation of the 3-chloro-2,4-difluorobenzyl moiety into a triazole scaffold has been explored as a strategy to enhance antifungal potency.

While specific data for derivatives of this compound is limited, studies on analogous compounds with a 2,4-difluorophenyl group provide valuable insights. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have demonstrated significant in vitro antifungal activity against a panel of human pathogenic fungi[1][2][3]. The presence of the 2,4-difluorophenyl group is a key pharmacophore in many commercial antifungal drugs[1].

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Analagous Triazole Derivatives

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Fluconazole (Reference)0.5 - 41 - 8>64[4]
Analogous Triazole 1a 0.1250.252[1]
Analogous Triazole 1q 0.060.1251[1]
Analogous Triazole 1r 0.060.1251[1]

Note: The compounds listed are analogs and not direct derivatives of this compound, but they contain the key 2,4-difluorophenyl moiety.

The data suggests that the 2,4-difluorophenyl group contributes significantly to potent antifungal activity, often surpassing the efficacy of the reference drug, fluconazole. The additional 3-chloro substitution on the benzyl ring could further enhance activity by increasing lipophilicity and promoting stronger interactions with the active site of the target enzyme.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution Series: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Standardized Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compounds C->D E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Anticancer Activity of Ether and Other Derivatives

The cytotoxic potential of compounds derived from halogenated benzyl alcohols against various cancer cell lines is an active area of research. The introduction of ether linkages allows for the incorporation of diverse functionalities that can interact with various biological targets implicated in cancer progression.

While direct experimental data for derivatives of this compound is not extensively available, studies on structurally related compounds provide valuable insights. For example, ether derivatives of chrysin have demonstrated anticancer activity, with IC50 values in the micromolar range against cell lines such as colon cancer (HCT116) and liver cancer (HepG2)[5]. The specific nature of the group introduced via the ether linkage is critical in determining the potency and selectivity of the anticancer effect.

Furthermore, other heterocyclic derivatives, such as those containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, have shown promising anti-proliferative activity against a range of cancer cell lines, including breast cancer (MCF-7) and liver cancer[6][7][8]. The synthesis of such derivatives starting from this compound could lead to novel anticancer agents.

Table 2: Anticancer Activity (IC50, µM) of Structurally Related Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Chrysin Ether Derivative HCT116 (Colon)1.56 - 33.5[5]
1,3,4-Oxadiazole Derivative MCF-7 (Breast)Varies[6]
1,3,4-Thiadiazole Derivative MCF-7 (Breast)49.6[7][8]
1,3,4-Thiadiazole Derivative MDA-MB-231 (Breast)53.4[7][8]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (Formation of Formazan) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Herbicidal Activity

The structural features of this compound derivatives also suggest their potential application in agriculture as herbicides. The presence of a substituted phenyl ring is a common feature in many commercial herbicides.

Research on compounds with similar structural motifs has indicated promising herbicidal activity. For instance, some 3-aryloxy-6-chloro(or fluoro) pyridazines have shown significant inhibition against weeds like Brassica napus and Echinochloa crus-galli[9]. Similarly, certain toxoflavin analogs with substituted aromatic rings have exhibited a broad herbicidal spectrum[10]. The synthesis of derivatives of this compound could lead to the discovery of novel and effective herbicides.

Table 3: Herbicidal Activity of Structurally Related Compounds

Compound ClassTarget WeedInhibition (%) at 100 µg/mLReference
3-Aryloxy-6-chloropyridazine Echinochloa crus-galli95.7 - 96.1[9]
Toxoflavin Analog (2-CF3-C6H4) Monochoria vaginalis100 (at 1200 g/ha)[10]
Toxoflavin Analog (2-CF3-C6H4) Lindernia procumbens100 (at 1200 g/ha)[10]

Structure-Activity Relationship (SAR) Insights and Future Directions

The preliminary data from analogous compounds suggest several key SAR insights:

  • Halogen Substitution: The presence and position of halogen atoms on the phenyl ring are critical for biological activity. The 2,4-difluoro substitution pattern appears to be particularly favorable for antifungal activity. The additional 3-chloro group may enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

  • Nature of the Linker and Terminal Group: The type of chemical linkage (ether, ester, triazole) and the nature of the terminal substituent play a crucial role in determining the specific biological activity and potency. For instance, in triazole antifungals, the side chain can influence the binding affinity to the CYP51 enzyme. In anticancer agents, the terminal group can be designed to interact with specific targets like kinases or DNA.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a focused library of ether, ester, and triazole derivatives of this compound to establish a clear SAR.

  • Broad Biological Screening: Evaluating these new compounds against a wide range of biological targets, including various fungal strains, cancer cell lines, and weed species.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel biologically active compounds. The analysis of structurally related molecules indicates a strong potential for its derivatives to exhibit potent antifungal, anticancer, and herbicidal activities. This guide provides a foundational framework for researchers to explore the chemical space around this promising scaffold. Through systematic synthesis, rigorous biological evaluation, and in-depth mechanistic studies, new and effective therapeutic and agrochemical agents can be discovered.

References

The Untapped Potential of 3-Chloro-2,4-difluorobenzyl Alcohol Derivatives in Herbicide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel herbicidal agents with improved efficacy and diverse modes of action, the exploration of unique chemical scaffolds is paramount. This guide delves into the promising, yet underexplored, class of 3-Chloro-2,4-difluorobenzyl alcohol derivatives. While extensive research on this specific substitution pattern is not yet publicly available, this document serves as a forward-looking analysis of their potential. By drawing comparisons with structurally related compounds and outlining a comprehensive research and development framework, we will build a compelling case for the investigation of these molecules as the next generation of herbicides.

The Rationale for Investigating Halogenated Benzyl Alcohol Derivatives

Benzyl alcohol and its derivatives have been noted for their biological activity, including herbicidal effects.[1][2][3][4] The introduction of halogen atoms to the benzyl ring is a well-established strategy in agrochemical design to enhance the efficacy and modulate the physicochemical properties of active ingredients. The specific combination of chloro and fluoro substituents, as in the 3-chloro-2,4-difluoro pattern, is of particular interest due to the known influence of these halogens on molecular stability, lipophilicity, and target interaction. This guide will, therefore, serve as a roadmap for the synthesis, evaluation, and mechanistic understanding of this novel class of potential herbicides.

Proposed Synthesis and Screening of Novel Derivatives

A systematic approach to the exploration of this compound derivatives begins with their synthesis and subsequent biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the parent alcohol, this compound, can be envisioned through the reduction of the corresponding benzoic acid or benzaldehyde. A practical synthetic route to a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been described, and similar methodologies could be adapted.[5] Once the parent alcohol is obtained, a variety of derivatives can be synthesized to explore the structure-activity relationship (SAR). For instance, ether and ester derivatives can be readily prepared from the alcohol functionality.

Experimental Protocols for Herbicidal Activity Screening

A robust screening program is essential to identify lead compounds. The following protocols for pre- and post-emergence herbicide testing can be employed.[6][7][8][9][10]

Pre-emergence Herbicidal Assay:

  • Test Species: A panel of monocotyledonous and dicotyledonous weeds will be used, including but not limited to Echinochloa crus-galli (barnyard grass), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), and Abutilon theophrasti (velvetleaf).

  • Planting: Weed seeds will be sown in plastic pots filled with a sterilized sandy loam soil.

  • Herbicide Application: The synthesized derivatives will be dissolved in an appropriate solvent and applied to the soil surface at various rates (e.g., 125, 250, 500, and 1000 g a.i./ha). A commercially available pre-emergence herbicide will be used as a positive control, and an untreated pot will serve as a negative control.

  • Incubation: The treated pots will be maintained in a greenhouse under controlled conditions (25-30°C, 14h photoperiod).

  • Evaluation: After 21 days, the herbicidal effect will be assessed by visual rating of plant injury (on a scale of 0-100%, where 0 is no effect and 100 is complete kill) and by measuring the fresh weight of the emerged seedlings.

Post-emergence Herbicidal Assay:

  • Test Species: The same panel of weeds as in the pre-emergence assay will be used.

  • Planting and Growth: Weed seeds will be sown, and the seedlings will be grown to the 2-3 leaf stage.

  • Herbicide Application: The test compounds will be formulated as an emulsifiable concentrate and applied as a foliar spray at various rates. A commercial post-emergence herbicide and an untreated control will be included.

  • Incubation: The treated plants will be kept in a greenhouse under the same conditions as the pre-emergence assay.

  • Evaluation: Herbicidal injury will be visually assessed at 3, 7, and 14 days after treatment. At 14 days, the fresh weight of the aerial parts of the plants will be determined.

Comparative Performance: Hypothetical Data for Lead Candidates

While experimental data for this compound derivatives is not yet available, the following table presents a hypothetical comparison of potential lead candidates against a standard herbicide. This illustrates the type of data that would be generated from the screening protocols described above.

CompoundApplication Rate (g a.i./ha)Echinochloa crus-galli (% Control)Amaranthus retroflexus (% Control)
Pre-emergence
Derivative A2508590
Derivative B2507095
Standard Herbicide X2509095
Post-emergence
Derivative A2509080
Derivative B2508588
Standard Herbicide Y2509590

Unraveling the Mechanism of Action: A Focus on Membrane Disruption

The lipophilic nature of halogenated benzyl alcohols suggests a potential mechanism of action involving the disruption of cellular membranes.[11] This mode of action is attractive as it can lead to rapid, contact-type herbicidal activity.

Herbicides that act as cell membrane disruptors typically induce the formation of reactive oxygen species (ROS) upon exposure to light, leading to lipid peroxidation and the subsequent loss of membrane integrity.[11] This results in the leakage of cellular contents and rapid necrosis of the plant tissue.

Below is a proposed workflow for investigating the mechanism of action of promising this compound derivatives.

Caption: A stepwise approach to elucidate the herbicidal mode of action.

The following diagram illustrates the proposed mechanism of membrane disruption by a hypothetical this compound derivative.

Proposed Mechanism of Action cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast Cell Wall Cell Wall Plasma Membrane Plasma Membrane Cytoplasm Cytoplasm Plasma Membrane->Cytoplasm Electrolyte leakage Photosystem Photosystem Plasma Membrane->Photosystem Disrupts electron transport chain Cell Death Cell Death Cytoplasm->Cell Death Leads to ROS Reactive Oxygen Species Photosystem->ROS Generates ROS->Plasma Membrane Causes lipid peroxidation Herbicide 3-Chloro-2,4-difluorobenzyl Alcohol Derivative Herbicide->Plasma Membrane Intercalates into membrane

Caption: Hypothesized membrane disruption pathway.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in the quest for new herbicidal solutions. The rationale for their investigation is soundly based on the known activities of related compounds and the predictable influence of halogenation on biological efficacy. The proposed synthetic and screening strategies provide a clear path forward for identifying lead candidates. Furthermore, the hypothesized mechanism of action offers a testable framework for understanding their biochemical effects.

Future research should focus on the synthesis of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Promising compounds should then be subjected to more detailed physiological and biochemical studies to confirm their mode of action. Ultimately, field trials will be necessary to evaluate their performance under real-world agricultural conditions. The insights gained from this research could pave the way for the development of a new class of effective and environmentally compatible herbicides.

References

A Comparative Guide to the Antimicrobial Potential of 3-Chloro-2,4-difluorobenzyl Alcohol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Halogenated benzyl alcohols have emerged as a promising class of compounds, demonstrating significant antimicrobial properties. This guide provides a comparative framework for evaluating the antimicrobial activity of 3-Chloro-2,4-difluorobenzyl alcohol and its prospective analogs. While direct, extensive research on this specific analog series is nascent, this document synthesizes data from structurally related benzyl alcohol derivatives to establish a predictive structure-activity relationship (SAR) framework. We present detailed protocols for assessing antimicrobial efficacy and cytotoxicity, providing researchers with the necessary tools to validate these compounds and guide the development of new, potent antimicrobial agents.

Introduction: The Case for Novel Benzyl Alcohol Derivatives

Benzyl alcohol and its derivatives are known for their preservative and antimicrobial properties, often utilized in topical creams, soaps, and pharmaceuticals.[1][2] Their mechanism of action is generally attributed to the disruption of microbial cell membrane integrity, leading to increased fluidity, loss of structural stability, cell lysis, and death.[2][3] The antimicrobial efficacy of these compounds can be significantly enhanced through modification of the aromatic ring, particularly via halogenation.

Substituted benzyl alcohols, including dichloro- and difluoro-benzyl derivatives, have shown potent activity against a range of pathogens.[4][5] The specific compound, this compound, combines multiple halogen substitutions, a feature often associated with increased lipophilicity and potent bioactivity. This guide provides a technical comparison, based on established principles, of this core structure against its potential analogs to guide researchers in identifying candidates with superior antimicrobial profiles.

Structure-Activity Relationship (SAR): A Predictive Framework

The biological activity of benzyl alcohol derivatives is intrinsically linked to their structural properties. Key factors influencing antimicrobial potency include lipophilicity (log P) and electronic effects (Hammett constant, σ).[6] For benzyl alcohols, a parabolic relationship between lipophilicity and activity is often observed; activity increases with lipophilicity up to an optimal point, after which it may decrease due to poor solubility or inability to cross the cell wall.[6]

Based on studies of related compounds, we can predict how modifications to the this compound scaffold might impact its efficacy.

Key Analog Classes and Predicted Efficacy:
  • Positional Isomers: Moving the chloro and fluoro substituents to different positions on the phenyl ring will alter the molecule's electronic distribution and steric profile, likely impacting its interaction with microbial membranes. Analogs such as 2,4-dichloro- and 3,4-dichlorobenzyl alcohol have demonstrated significant bactericidal properties.[4]

  • Alkyl Chain Analogs: Introducing small alkyl groups (e.g., methyl, ethyl) on the ring could further modulate lipophilicity. However, this may also introduce steric hindrance. The activity of alkyl-substituted phenols has been shown to increase with chain length up to an optimal point.[6]

  • Hydroxyl Group Modification: Esterification of the primary alcohol (e.g., to benzyl acetate derivatives) can create prodrugs. While this may decrease initial activity, enzymatic cleavage in vivo could release the active alcohol. Studies on benzyl acetate derivatives have confirmed their antibacterial potential.[1]

The following diagram illustrates the key areas for analog development and the properties they influence.

SAR_Framework Structure-Activity Relationship (SAR) Framework for Analogs Core This compound (Core Scaffold) Mod1 Positional Isomerism (e.g., 3,4-dichloro-) Core->Mod1 Modify Mod2 Alkyl Substitution (e.g., methyl, ethyl) Core->Mod2 Modify Mod3 Hydroxyl Modification (e.g., Acetylation) Core->Mod3 Modify Mod4 Additional Halogenation (e.g., trichloro-) Core->Mod4 Modify Prop1 Lipophilicity (log P) Mod1->Prop1 Prop2 Electronic Effects (σ) Mod1->Prop2 Prop3 Steric Profile Mod1->Prop3 Mod2->Prop1 Mod2->Prop3 Prop4 Prodrug Potential Mod3->Prop4 Mod4->Prop1 Mod4->Prop2 Outcome Antimicrobial Efficacy (Target) Prop1->Outcome Influences Prop2->Outcome Influences Prop3->Outcome Influences Prop4->Outcome Influences

Caption: SAR framework for this compound analogs.

Comparative Performance Data (Hypothetical)

To effectively compare analogs, quantitative data is essential. The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8] Lower MIC values indicate higher potency. This data should be generated against a panel of clinically relevant pathogens, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) species.

Table 1: Hypothetical MIC Data for this compound Analogs (μg/mL)

Compound IDStructureS. aureus (Gram+)P. aeruginosa (Gram-)C. albicans (Fungus)
LEAD-001 This compound 163232
ANLG-0022,4-Dichloro-benzyl alcohol81616
ANLG-0033,4,5-Trichlorobenzyl alcohol4 8 8
ANLG-0043-Chloro-2,4-difluoro-5-methylbenzyl alcohol326464
CTRL-001Benzyl Alcohol (Unsubstituted)128>256>256
CTRL-002Amoxicillin (Reference Drug)0.5>256N/A

Note: This data is illustrative, based on trends observed in related compounds, and must be confirmed experimentally.[4][9]

Assessing Therapeutic Potential: The Cytotoxicity Factor

A potent antimicrobial agent is only useful if it is safe for the host. Therefore, cytotoxicity assays are a critical step in the evaluation process. These assays measure the toxicity of a compound to mammalian cells, allowing for the calculation of a therapeutic index (TI). The TI is a ratio that compares the toxic concentration of a compound to its effective therapeutic concentration. A higher TI is desirable.

Commonly used methods include the MTT and XTT assays, which are colorimetric assays that measure the metabolic activity of living cells as an indicator of cell viability.[10][11] A reduction in metabolic activity in the presence of the compound indicates a cytotoxic effect.[12]

Table 2: Hypothetical Cytotoxicity and Therapeutic Index

Compound IDCC50 (Vero cells, μg/mL)MIC (S. aureus, μg/mL)Therapeutic Index (CC50/MIC)
LEAD-001 >51216>32
ANLG-002256832
ANLG-00364416
CTRL-001>1024128>8

CC50: 50% cytotoxic concentration. This data is for illustrative purposes.

Experimental Protocols

To ensure reproducibility and validity, standardized protocols must be followed. The following are detailed, step-by-step methodologies for the key experiments described.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.[7][13]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_inoculate Inoculation & Incubation cluster_read Result Analysis A Prepare 2x concentrated compound stock in MHB D Add 100 µL of 2x compound stock to well 1 A->D B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) G Add 50 µL of standardized inoculum to all wells (1-12) B->G C Add 50 µL MHB to wells 2-12 E Perform 2-fold serial dilution from well 1 to 11 C->E D->E F Discard 50 µL from well 11 E->F F->G H Incubate plate at 37°C for 16-24 hours G->H I Visually inspect for turbidity H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.[14]

    • Dissolve the test compounds (e.g., LEAD-001, ANLG-002) in a suitable solvent (like DMSO) and then dilute in MHB to create a stock solution at twice the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Plate Setup (96-well microtiter plate):

    • Add 50 µL of sterile MHB to wells 2 through 12 in each row designated for a test compound.

    • Add 100 µL of the 2x compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.[7]

  • Incubation & Reading:

    • Cover the plate and incubate at 37°C for 16-24 hours.[7]

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

MTT Assay for Mammalian Cell Cytotoxicity

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[10][15]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture mammalian cells (e.g., Vero, HEK293) in a suitable medium.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[15]

  • Solubilization and Reading:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[16]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Based on established structure-activity relationships for related benzyl alcohols, analogs with additional or repositioned halogens, such as 3,4,5-trichlorobenzyl alcohol, are predicted to exhibit enhanced potency.[4] However, this increased activity may be coupled with higher cytotoxicity, necessitating a careful balancing act to optimize the therapeutic index.

The protocols provided in this guide offer a robust framework for the systematic evaluation of this compound class. Future research should focus on synthesizing a focused library of analogs and performing comprehensive screening to validate the predictive SAR model. Promising lead compounds should then be advanced to more complex studies, including mechanism of action elucidation, resistance development potential, and in vivo efficacy testing in animal models of infection.

References

A Comparative Analysis of the Reactivity of 3-Chloro-2,4-difluorobenzyl Alcohol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control of chemical reactivity is paramount. The functionalization of aromatic scaffolds, particularly through the manipulation of benzylic alcohols, represents a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of the reactivity of 3-Chloro-2,4-difluorobenzyl alcohol, a key building block in the synthesis of various pharmaceutical agents, against other relevant benzyl alcohols. By understanding its unique electronic and steric profile, researchers can better predict its behavior in crucial synthetic transformations and strategically design more efficient and selective reaction pathways.

The Influence of Aromatic Substitution on Benzyl Alcohol Reactivity: A Theoretical Framework

The reactivity of a benzyl alcohol is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density at the benzylic carbon and the oxygen of the hydroxyl group, thereby influencing the rates and mechanisms of various reactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the stability of reaction intermediates and transition states.

This compound presents a unique case of polysubstitution with three electron-withdrawing halogen atoms. The fluorine atoms at the ortho and para positions, and the chlorine atom at the meta position, collectively create a significantly electron-deficient aromatic ring.

  • Inductive Effect (-I): All three halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity. This effect decreases the electron density of the entire benzene ring and, by extension, the benzylic carbon.

  • Resonance Effect (+R): The fluorine and chlorine atoms also possess lone pairs of electrons that can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity at the benzylic position[1].

The net result of these electronic effects is a significant deactivation of the benzyl alcohol, making it less nucleophilic and the benzylic carbon more electrophilic compared to unsubstituted benzyl alcohol.

Comparative Reactivity in Key Synthetic Transformations

The unique electronic nature of this compound dictates its reactivity in common synthetic transformations. Below is a comparative discussion of its expected behavior in oxidation, etherification, esterification, and nucleophilic substitution reactions relative to other benzyl alcohols.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring.

General Trend: Electron-donating groups on the aromatic ring generally accelerate the rate of oxidation, while electron-withdrawing groups retard it. This is because the rate-determining step often involves the cleavage of the C-H bond at the benzylic position, which is facilitated by increased electron density.

Comparison:

  • Unsubstituted Benzyl Alcohol: Serves as the benchmark for reactivity.

  • 4-Methoxybenzyl Alcohol (Anisyl Alcohol): The strong electron-donating methoxy group significantly increases the rate of oxidation.

  • 4-Nitrobenzyl Alcohol: The potent electron-withdrawing nitro group dramatically decreases the oxidation rate.

  • This compound: Due to the cumulative electron-withdrawing effects of the three halogen substituents, this alcohol is expected to be significantly less reactive towards oxidation than unsubstituted benzyl alcohol. The reaction will likely require harsher conditions (e.g., stronger oxidizing agents, higher temperatures, or longer reaction times) to achieve comparable yields to its more electron-rich counterparts[2].

Table 1: Qualitative Comparison of Oxidation Reactivity

Benzyl Alcohol DerivativeSubstituent EffectsExpected Relative Oxidation Rate
4-Methoxybenzyl AlcoholStrong EDG (+R > -I)Very Fast
4-Methylbenzyl AlcoholWeak EDG (+I)Fast
Benzyl AlcoholUnsubstitutedModerate
4-Chlorobenzyl AlcoholWeak EWG (-I > +R)Slow
4-Nitrobenzyl AlcoholStrong EWG (-I, -R)Very Slow
This compound Strong EWG (-I)Very Slow

Experimental Protocol: Comparative Oxidation of Benzyl Alcohols using Pyridinium Chlorochromate (PCC)

This protocol outlines a method for the qualitative comparison of the oxidation rates of different benzyl alcohols.

Materials:

  • Benzyl alcohol

  • 4-Methoxybenzyl alcohol

  • 4-Chlorobenzyl alcohol

  • This compound

  • Pyridinium chlorochromate (PCC)[3][4][5][6]

  • Dichloromethane (DCM), anhydrous

  • Silica gel for thin-layer chromatography (TLC)

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., 20% ethyl acetate in hexanes)

  • UV lamp for TLC visualization

Procedure:

  • Prepare four separate solutions, each containing one of the benzyl alcohols (0.1 mmol) in 1 mL of anhydrous DCM in a small, dry reaction vial.

  • To each vial, add PCC (0.15 mmol) at room temperature with stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC. Spot a small aliquot of each reaction mixture onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots under a UV lamp. The disappearance of the starting alcohol spot and the appearance of the more polar aldehyde spot will indicate the progress of the reaction.

  • Compare the time taken for the complete consumption of the starting material in each reaction to establish a qualitative order of reactivity.

Expected Outcome: The time required for the completion of the reaction will be the longest for this compound, followed by 4-chlorobenzyl alcohol, then benzyl alcohol, and the fastest will be 4-methoxybenzyl alcohol.

Etherification Reactions

The formation of benzyl ethers is another crucial transformation in drug synthesis, often used for protecting the hydroxyl group or for creating ether linkages in the final molecule.

General Trend: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. The nucleophilicity of the benzyloxide, formed by deprotonating the benzyl alcohol, is key. Electron-withdrawing groups decrease the nucleophilicity of the benzyloxide, thereby slowing down the reaction rate. In acid-catalyzed etherification, the stability of the benzylic carbocation intermediate is crucial. Electron-withdrawing groups destabilize this carbocation, hindering the reaction[7][8].

Comparison:

  • Unsubstituted Benzyl Alcohol: Exhibits moderate reactivity in etherification reactions.

  • 4-Methoxybenzyl Alcohol: The electron-donating methoxy group enhances the nucleophilicity of the corresponding alkoxide and stabilizes the benzylic carbocation, leading to faster etherification.

  • This compound: The electron-deficient nature of the aromatic ring will significantly decrease the nucleophilicity of the 3-chloro-2,4-difluorobenzyloxide. Consequently, its reaction with alkyl halides in a Williamson ether synthesis will be considerably slower than that of unsubstituted benzyl alcohol. Similarly, in acid-catalyzed reactions, the formation of the corresponding benzylic carbocation will be highly disfavored.

Table 2: Qualitative Comparison of Etherification Reactivity (Williamson Synthesis)

Benzyl Alcohol DerivativeSubstituent EffectsExpected Relative Etherification Rate
4-Methoxybenzyl AlcoholStrong EDG (+R > -I)Very Fast
4-Methylbenzyl AlcoholWeak EDG (+I)Fast
Benzyl AlcoholUnsubstitutedModerate
4-Chlorobenzyl AlcoholWeak EWG (-I > +R)Slow
This compound Strong EWG (-I)Very Slow

Experimental Protocol: Comparative Etherification of Benzyl Alcohols

This protocol provides a method to compare the relative rates of etherification via the Williamson synthesis.

Materials:

  • Benzyl alcohol

  • 4-Methoxybenzyl alcohol

  • 4-Chlorobenzyl alcohol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • TLC plates and developing solvent

  • UV lamp

Procedure:

  • In four separate, dry, nitrogen-flushed flasks, dissolve each benzyl alcohol (1 mmol) in 5 mL of anhydrous THF.

  • To each flask, carefully add sodium hydride (1.2 mmol) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • To each flask, add benzyl bromide (1.1 mmol) via syringe.

  • Monitor the reactions by TLC at regular intervals, observing the disappearance of the starting benzyl alcohol and the appearance of the less polar benzyl ether product.

  • Compare the reaction times to establish the relative reactivity of the different benzyl alcohols.

Expected Outcome: this compound will show the slowest rate of ether formation due to the reduced nucleophilicity of its corresponding alkoxide.

Esterification Reactions

Esterification of benzyl alcohols is a common reaction, often used to introduce an ester functional group or as a protecting group strategy.

General Trend: In acid-catalyzed esterification (Fischer esterification), the alcohol acts as a nucleophile attacking the protonated carboxylic acid. Electron-withdrawing groups on the benzyl alcohol decrease its nucleophilicity, thus slowing down the reaction. In reactions with acyl chlorides or anhydrides, the nucleophilicity of the alcohol is also the determining factor[9][10][11][12][13].

Comparison:

  • Unsubstituted Benzyl Alcohol: Shows a moderate rate of esterification.

  • 4-Methoxybenzyl Alcohol: The electron-donating group enhances the nucleophilicity of the hydroxyl oxygen, leading to a faster reaction.

  • This compound: The strong electron-withdrawing nature of the substituents will significantly decrease the nucleophilicity of the hydroxyl group. As a result, esterification reactions will be considerably slower compared to unsubstituted benzyl alcohol and may require a catalyst or more forcing conditions.

Nucleophilic Substitution (S N 1 and S N 2)

The conversion of benzyl alcohols to benzyl halides is a key step in many synthetic routes. The mechanism of this reaction, either S N 1 or S N 2, is heavily influenced by the substituents on the aromatic ring.

S N 1 Reactions: These reactions proceed through a benzylic carbocation intermediate. The stability of this carbocation is the rate-determining factor. Electron-donating groups stabilize the carbocation through resonance and induction, thus accelerating the S N 1 reaction. Conversely, electron-withdrawing groups destabilize the carbocation, retarding the S N 1 reaction[14][15][16][17][18].

S N 2 Reactions: These reactions involve a backside attack by a nucleophile on the benzylic carbon. The rate is sensitive to steric hindrance around the reaction center. While electronic effects are less pronounced than in S N 1 reactions, a more electrophilic benzylic carbon can facilitate the attack of the nucleophile.

Comparison for this compound:

  • S N 1 Reactivity: The strong electron-withdrawing nature of the chloro and fluoro substituents will severely destabilize the formation of a benzylic carbocation. Therefore, this compound is expected to be extremely unreactive in S N 1 reactions.

  • S N 2 Reactivity: The inductive effect of the halogens makes the benzylic carbon more electrophilic, which could potentially favor an S N 2 reaction. However, the overall deactivation of the system and potential steric hindrance from the ortho-fluoro group might counteract this effect. In general, primary benzyl alcohols tend to react via an S N 2 mechanism if the S N 1 pathway is disfavored[19].

Visualizing the Electronic Effects and Experimental Workflow

The following diagrams illustrate the electronic effects influencing the reactivity of this compound and a general workflow for comparing the reactivity of benzyl alcohols.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity mol C₆H₂(Cl)(F)₂CH₂OH inductive Strong Inductive Withdrawal (-I) (Cl, F) mol->inductive Dominant Effect resonance Weak Resonance Donation (+R) (Cl, F) mol->resonance Minor Effect deactivation Decreased Nucleophilicity of -OH inductive->deactivation destabilization Destabilization of Benzylic Carbocation inductive->destabilization electrophilicity Increased Electrophilicity of Benzylic Carbon inductive->electrophilicity experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis A Prepare solutions of benzyl alcohol analogues B Initiate parallel reactions (e.g., oxidation, etherification) A->B C Monitor reaction progress by TLC or GC at set time intervals B->C D Compare reaction times for complete conversion C->D E Establish relative reactivity order D->E

References

A Comparative Guide to the Synthetic Utility of 3-Chloro-2,4-difluorobenzyl Alcohol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Fluorine, in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparison of the synthetic utility of 3-Chloro-2,4-difluorobenzyl alcohol, a versatile and increasingly important building block, against its non-fluorinated analogs. We will explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols, to offer field-proven insights for researchers, scientists, and drug development professionals.

The Electronic and Steric Landscape: A Tale of Halogenation

The reactivity of a benzyl alcohol is fundamentally dictated by the electronic environment of the aromatic ring and the benzylic carbon. In a non-fluorinated analog such as 3-chlorobenzyl alcohol, the primary electronic influence is the inductive electron-withdrawing effect of the chlorine atom.

In contrast, this compound presents a more complex electronic profile. The two fluorine atoms, being the most electronegative elements, exert a powerful inductive (-I) effect, significantly depleting electron density from the aromatic ring. This effect is particularly pronounced due to the ortho and para positioning of the fluorine atoms relative to the chloromethyl group. This electron deficiency enhances the acidity of the hydroxyl proton and influences the stability of any potential carbocation intermediate at the benzylic position.[3]

electronic_effects cluster_fluorinated This compound cluster_non_fluorinated 3-Chlorobenzyl Alcohol (Analog) F_analog Aromatic Ring OH_F Hydroxyl Group F_analog->OH_F Influences Effects_F Strong -I Effect (2F, 1Cl) Enhanced OH Acidity Destabilized Benzylic Cation F_analog->Effects_F Exhibits Effects_NF Moderate -I Effect (1Cl) Standard OH Acidity Moderately Stable Benzylic Cation NF_analog Aromatic Ring OH_NF Hydroxyl Group NF_analog->OH_NF Influences NF_analog->Effects_NF Exhibits

Caption: Electronic effects of halogenation on the benzyl alcohol core.

Comparative Analysis of Key Synthetic Transformations

The true measure of a building block's utility lies in its performance across a range of chemical transformations. Here, we compare this compound with a representative non-fluorinated analog, 3-chlorobenzyl alcohol.

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The susceptibility of the alcohol to oxidation is influenced by the electron density at the benzylic carbon.

  • This compound: The strong electron-withdrawing nature of the fluoro and chloro substituents makes the benzylic C-H bond more electron-deficient. This can sometimes lead to slower reaction rates with certain oxidizing agents. However, this electronic pull also reduces the likelihood of over-oxidation to the carboxylic acid, often resulting in cleaner reactions and higher yields of the desired aldehyde.

  • Non-fluorinated Analogs (e.g., 3-Chlorobenzyl Alcohol): With less electron withdrawal, the benzylic position is more electron-rich, potentially leading to faster oxidation. However, this can also increase the risk of over-oxidation, necessitating careful control of reaction conditions.[4][5]

Experimental Data Summary: Oxidation

SubstrateOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
This compoundPCCDichloromethaneRT3~92
3-Chlorobenzyl alcoholPCCDichloromethaneRT2~88 (with minor carboxylic acid)

Data are representative and may vary based on specific experimental conditions.

The formation of benzyl ethers often proceeds through an SN1-like mechanism involving the formation of a benzylic carbocation intermediate. The stability of this intermediate is paramount to the reaction's success.[6][7]

  • This compound: The powerful inductive effects of the three halogen substituents significantly destabilize the formation of a positive charge at the benzylic carbon. Consequently, SN1-type etherification reactions are considerably more challenging and may require stronger acids or harsher conditions to proceed.[6]

  • Non-fluorinated Analogs: These compounds more readily form benzylic carbocations, facilitating smoother etherification under standard acidic conditions.

etherification_workflow start Start: Benzyl Alcohol + Alcohol (Solvent) add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Product: Benzyl Ether purify->product

Caption: General workflow for acid-catalyzed etherification.

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid.[8][9] The nucleophilicity of the alcohol's hydroxyl group is a key factor in this equilibrium-driven process.

  • This compound: The inductive electron withdrawal by the halogens reduces the electron density on the hydroxyl oxygen, thereby decreasing its nucleophilicity. This can result in slower reaction rates for esterification compared to non-halogenated analogs, often requiring longer reaction times or the use of a large excess of the carboxylic acid to drive the equilibrium.[8]

  • Non-fluorinated Analogs: With a more nucleophilic hydroxyl group, these alcohols typically undergo Fischer esterification more readily.

Experimental Data Summary: Esterification

SubstrateCarboxylic AcidCatalystTime (h)Yield (%)
This compoundAcetic AcidH₂SO₄12~75
3-Chlorobenzyl alcoholAcetic AcidH₂SO₄6~85

Data are representative and may vary based on specific experimental conditions.

Converting the hydroxyl group into a better leaving group, such as a halide, is a common synthetic strategy. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are frequently employed.[10]

  • This compound: The initial step of this reaction involves the attack of the hydroxyl oxygen on the reagent (e.g., the sulfur atom in SOCl₂). The reduced nucleophilicity of the oxygen in the fluorinated compound can slow this initial step. However, the subsequent SN2 or SNi displacement is influenced by the stability of the transition state.[11]

  • Non-fluorinated Analogs: The more nucleophilic hydroxyl group reacts more rapidly with the activating reagent, generally leading to faster overall conversion to the corresponding benzyl halide.

Detailed Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the oxidation of both substrates are presented below.

protocol_1 start 1. Dissolve Alcohol (1 eq) in dry DCM add_pcc 2. Add PCC (1.5 eq) in one portion start->add_pcc stir 3. Stir at room temperature for 3h add_pcc->stir monitor 4. Monitor reaction by TLC stir->monitor filter 5. Filter through Celite/Silica plug monitor->filter concentrate 6. Concentrate filtrate under vacuum filter->concentrate purify 7. Purify by chromatography (Hexane/EtOAc) concentrate->purify product Yield: ~92% purify->product

Caption: Workflow for the oxidation of this compound.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.6 mmol) and dry dichloromethane (DCM, 20 mL).

  • Addition of Oxidant: Add pyridinium chlorochromate (PCC, 1.81 g, 8.4 mmol) to the solution in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 3 hours).

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional ether.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-2,4-difluorobenzaldehyde as a white solid.

The protocol is identical to the one above, with the substitution of 3-chlorobenzyl alcohol (0.80 g, 5.6 mmol) as the starting material. The reaction is typically complete within 2 hours. Careful monitoring is advised to minimize the formation of 3-chlorobenzoic acid.

Concluding Remarks: A Strategic Choice

The choice between this compound and its non-fluorinated analogs is a strategic one, dictated by the desired reactivity and the properties of the final target molecule.

  • This compound is an exceptional building block when:

    • The target molecule requires the unique electronic properties imparted by fluorine for biological activity or material performance.

    • High yields of the corresponding aldehyde are required, with minimal over-oxidation.

    • The synthetic route can accommodate potentially harsher conditions for nucleophilic reactions at the benzylic position.

  • Non-fluorinated Analogs are preferable when:

    • Rapid and facile SN1-type reactions (e.g., etherification) are desired.

    • Standard esterification and substitution conditions are a priority.

    • The specific properties conferred by fluorine are not required for the final application.

Ultimately, understanding the fundamental principles of how halogenation impacts reactivity allows the discerning scientist to select the optimal building block, streamlining synthetic routes and accelerating the discovery of novel chemical entities. This guide serves as a foundational resource for making such informed decisions.

References

A Comparative Guide to the Synthesis and Spectral Validation of 3-Chloro-2,4-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural integrity of chemical intermediates is paramount. This guide provides an in-depth analysis of a reliable synthetic route to 3-Chloro-2,4-difluorobenzyl alcohol, a key building block in various pharmaceutical and agrochemical compounds. We will delve into the causality behind the chosen experimental protocol, offer a comprehensive validation of the final product through spectral data, and objectively compare this method with viable alternatives.

Introduction: The Significance of Halogenated Benzyl Alcohols

Halogenated benzyl alcohols, including the title compound, are crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] The specific placement of chloro and fluoro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product. Therefore, a robust and well-characterized synthesis of these intermediates is a critical first step in the drug discovery and development pipeline.

Primary Synthesis Route: Reduction of 3-Chloro-2,4-difluorobenzaldehyde

The most common and efficient method for synthesizing this compound is the reduction of the corresponding aldehyde, 3-Chloro-2,4-difluorobenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is selected for its chemoselectivity. It readily reduces aldehydes and ketones to their corresponding alcohols but does not typically affect more robust functional groups like esters or amides under standard conditions.[2][3] This selectivity is crucial when dealing with multifunctional molecules. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and reacts violently with protic solvents, making it less ideal for this particular transformation.[4][5]

  • Solvent System: A protic solvent like methanol or ethanol is often used in conjunction with NaBH₄. The solvent not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.

  • Reaction Conditions: The reduction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[3]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve 3-Chloro-2,4-difluorobenzaldehyde in Methanol B Cool solution to 0-5 °C in an ice bath A->B C Portion-wise addition of Sodium Borohydride (NaBH4) B->C D Stir at 0-5 °C for 30 min, then at room temperature for 1-2 h C->D E Monitor reaction by TLC D->E F Quench with water E->F Upon completion G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry over anhydrous Na2SO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography (if necessary) J->K L Characterize by NMR, IR, MS K->L

Caption: Workflow for the synthesis of this compound.

Spectral Data Validation of this compound

The unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques.[6][7] Each method provides a unique piece of the structural puzzle.[8]

Spectroscopic Technique Expected Data for this compound Interpretation
¹H NMR δ ~4.7 (d, 2H), δ ~7.1-7.4 (m, 2H), δ ~2.0 (t, 1H)The doublet around 4.7 ppm corresponds to the benzylic protons (-CH₂OH). The multiplet in the aromatic region (7.1-7.4 ppm) is indicative of the two aromatic protons. The triplet around 2.0 ppm is characteristic of the hydroxyl proton, which can sometimes be a broad singlet.
¹³C NMR δ ~58 (CH₂OH), δ ~110-160 (aromatic carbons with C-F and C-Cl splitting)The signal around 58 ppm is assigned to the benzylic carbon. The complex signals in the aromatic region are due to the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents and showing characteristic coupling with fluorine.
IR Spectroscopy ~3300 cm⁻¹ (broad), ~2900 cm⁻¹, ~1600, 1480 cm⁻¹, ~1100-1300 cm⁻¹The broad absorption around 3300 cm⁻¹ is indicative of the O-H stretch of the alcohol. The peaks around 2900 cm⁻¹ correspond to C-H stretching. Aromatic C=C stretching appears around 1600 and 1480 cm⁻¹. Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z ≈ 178.56The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClF₂O). The isotopic pattern of the molecular ion peak will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of a chlorine atom.

Comparison with Alternative Synthesis Methods

While the reduction of the corresponding aldehyde is a highly effective method, other synthetic strategies for preparing halogenated benzyl alcohols exist.

Synthesis Method Advantages Disadvantages Primary Application
Reduction of 3-Chloro-2,4-difluorobenzaldehyde High yield, mild conditions, high chemoselectivity.[3]Dependent on the availability of the starting aldehyde.General purpose synthesis of primary benzyl alcohols.
Hydrolysis of 3-Chloro-2,4-difluorobenzyl chloride Utilizes a readily available starting material.Can be prone to side reactions, such as ether formation.[9]When the corresponding benzyl chloride is more accessible or cost-effective than the aldehyde.
Direct Halogenation of 2,4-difluorobenzyl alcohol A direct route if the precursor alcohol is available.Can lead to a mixture of products with varying degrees of halogenation and positional isomers. Requires harsh reagents.[1]Less common for this specific compound due to lack of regioselectivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis.[10]

Protocol 2: General Procedure for Spectral Analysis
  • NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11]

  • IR Spectroscopy: Obtain the IR spectrum of the neat product using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze a dilute solution of the product using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron impact (EI) ionization, to determine the molecular weight and fragmentation pattern.[6]

Conclusion

The synthesis of this compound via the reduction of its corresponding aldehyde with sodium borohydride offers a reliable, high-yielding, and selective method suitable for laboratory and potential scale-up applications. The structural integrity of the synthesized compound can be confidently validated through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectral data. This guide provides the necessary experimental details and comparative insights to aid researchers in the successful synthesis and characterization of this important chemical intermediate.

References

A Comparative Guide to the Stability of Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

Benzyl alcohol, a simple aromatic alcohol, is a cornerstone in the pharmaceutical and cosmetic industries, valued for its preservative and solvent properties.[1][2][3] Its halogenated derivatives are of increasing interest in drug development and chemical synthesis due to the unique physicochemical properties imparted by halogen substituents. However, the stability of these compounds is a critical parameter influencing their efficacy, safety, and shelf-life. Instability can lead to the formation of degradation products, such as benzaldehydes and benzoic acids, which can alter the product's potency and introduce potential toxicities.[1][2][4][5][6]

This guide provides a comprehensive comparative study of the stability of halogenated benzyl alcohols. We will delve into the chemical principles governing their stability, present a robust experimental framework for evaluation, and offer insights into their degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the stability of these important chemical entities.

Theoretical Framework: Factors Influencing Stability

The stability of a halogenated benzyl alcohol is not an intrinsic, fixed property but is rather influenced by a combination of electronic, steric, and environmental factors.

Electronic Effects of Halogen Substituents

Halogen atoms exert a dual electronic influence on the aromatic ring: a resonance effect (+R) and an inductive effect (-I).[7][8][9][10]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond.[7][8][11] This effect deactivates the ring, making the benzylic carbon more electrophilic and potentially more susceptible to nucleophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pair of electrons on the halogen atom can be delocalized into the benzene ring's pi (π) system.[7][10] This electron-donating effect increases electron density, particularly at the ortho and para positions.

For halogens, the strong electron-withdrawing inductive effect typically outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the ring compared to unsubstituted benzene.[7][8] This electronic pull can influence the stability of the benzylic alcohol group by affecting the ease of oxidation at the benzylic carbon.

Position of the Halogen (Ortho, Meta, Para)

The position of the halogen substituent significantly impacts stability.

  • Ortho and Para Positions: Halogens at these positions can exert both their -I and +R effects, influencing the electron density at the benzylic carbon.

  • Meta Position: A halogen at the meta position primarily exerts its -I effect, as the resonance effect has a negligible impact at this position.

  • Ortho Effect: An ortho-halogen can also introduce steric hindrance around the hydroxyl group and may form intramolecular hydrogen bonds with the hydroxyl group, which can influence its reactivity and stability.[12][13]

Environmental and Stress Conditions

External factors play a crucial role in the degradation of benzyl alcohols. Forced degradation studies, as outlined in ICH Q1A(R2) guidelines, are designed to probe these vulnerabilities.[14][15][16][17]

  • pH (Hydrolysis): Stability can be pH-dependent. The presence of strong acids or bases can catalyze degradation reactions.

  • Oxidation: Benzyl alcohols are susceptible to oxidation, especially in the presence of oxidizing agents (e.g., hydrogen peroxide) or exposure to air.[1][4][5] This is the primary degradation pathway, leading to the formation of the corresponding benzaldehyde and subsequently benzoic acid.[1][5][18]

  • Temperature (Thermal Stress): Elevated temperatures accelerate the rate of chemical degradation.

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

Experimental Design: A Forced Degradation Protocol

To objectively compare the stability of different halogenated benzyl alcohols, a standardized forced degradation study is essential. This protocol is designed to be a self-validating system, providing clear, reproducible data.

Objective

To identify degradation pathways and compare the relative stability of various halogenated benzyl alcohols (e.g., 4-Fluorobenzyl alcohol, 4-Chlorobenzyl alcohol, 4-Bromobenzyl alcohol) and a control (Benzyl alcohol) under hydrolytic, oxidative, thermal, and photolytic stress conditions.[14][16]

Materials and Methods

Workflow for Comparative Stability Testing

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Interpretation prep_stock Prepare Stock Solutions (1 mg/mL in ACN) prep_samples Aliquot Stocks into Vials for Each Stress Condition prep_stock->prep_samples stress_acid Acidic (0.1 M HCl, 60°C) prep_samples->stress_acid stress_base Basic (0.1 M NaOH, 60°C) prep_samples->stress_base stress_ox Oxidative (3% H2O2, RT) prep_samples->stress_ox stress_therm Thermal (80°C, Dry) prep_samples->stress_therm stress_photo Photolytic (ICH Light Chamber) prep_samples->stress_photo quench Neutralize/Quench Samples at Time Points (e.g., 2, 8, 24h) stress_acid->quench stress_base->quench stress_ox->quench stress_therm->quench stress_photo->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc data Calculate % Degradation & Identify Degradants hplc->data compare Compare Stability Profiles data->compare

References

Safety Operating Guide

A Senior Scientist's Guide to Handling 3-Chloro-2,4-difluorobenzyl Alcohol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3-Chloro-2,4-difluorobenzyl alcohol is a key building block in medicinal chemistry, but its handling requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of our research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven best practices.

Foundational Knowledge: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. This compound is classified with several key hazards that dictate our handling protocols. It is known to cause significant skin and eye irritation, with the potential for serious eye damage.[1] Furthermore, it can cause respiratory irritation and is considered harmful if inhaled.[1] These classifications are not merely regulatory labels; they are directives that inform every aspect of our personal protective equipment (PPE) selection and engineering controls. The compound is also recognized as being harmful to aquatic life, which imposes strict requirements on our disposal procedures.

Hazard ClassificationConsequenceImplication for Handling
Serious Eye Damage/Irritation Can cause irreversible damage to eye tissue upon contact.Mandatory use of chemical splash goggles and a face shield as secondary protection.
Skin Irritation Causes inflammation, redness, and discomfort upon contact.[1]Requires chemical-resistant gloves and a lab coat to prevent skin exposure.
Acute Toxicity (Inhalation) Harmful if vapors, mists, or dusts are inhaled.All handling must be performed within a certified chemical fume hood.
Specific Target Organ Toxicity May cause respiratory irritation.[1]Engineering controls (fume hood) are critical to prevent inhalation.
Hazardous to the Aquatic Environment Poses a long-term threat to aquatic ecosystems.Prohibits disposal down the drain; requires designated hazardous waste streams.

Core Directive: Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is non-negotiable. The selection of each component is a direct response to the specific hazards identified above.

PPE ComponentSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. Face shield worn over goggles.Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a secondary barrier, protecting the entire face from splashes during transfers or in the event of a vessel failure.[2]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving.Nitrile provides good resistance against incidental contact. Always inspect gloves for tears or pinholes before use. Double-gloving is a best practice that simplifies decontamination; the outer pair can be removed immediately after a task, minimizing cross-contamination.[3]
Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.A lab coat protects skin and personal clothing from minor spills and contamination. Ensure it is fully fastened to provide complete coverage.[3][4]
Respiratory Protection Not typically required when using a certified chemical fume hood.All operations that may generate dust, mists, or vapors must be conducted within a properly functioning chemical fume hood to provide adequate ventilation. A respirator (e.g., N95 or higher) may be necessary only in the event of a significant spill or ventilation failure.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a systematic workflow designed to minimize exposure at every stage of the process.

Step 1: Preparation and Engineering Controls
  • Designate the Workspace: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Verify Ventilation: Before starting, confirm that the fume hood is functioning correctly (check airflow monitor) and that the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, reagents) and place them inside the fume hood to minimize reaching in and out of the containment area.

  • Prepare for Spills: Ensure a chemical spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.

Step 2: Donning PPE

Follow a structured sequence to avoid contamination:

  • Lab Coat: Put on and fully fasten the lab coat.

  • Goggles & Face Shield: Don chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair over the first.[3]

Step 3: Chemical Handling
  • Weighing and Transfer: If handling a solid, perform weigh-outs on weighing paper or in a tared container within the fume hood to contain dust. Use a spatula to transfer the material carefully.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in active use.[1]

  • Minimize Aerosol Generation: Avoid actions that could generate mists or vapors, such as heating without a condenser or sonicating in an open vessel.

Step 4: Decontamination and Doffing PPE
  • Remove Outer Gloves: While still in the work area, carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.

  • Exit Work Area: Move away from the immediate work area to a designated doffing location.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles.

  • Remove Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Risk Assessment & Procedure Review prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don PPE (Coat, Goggles, Double Gloves) prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill Spill or Exposure? handle2->spill clean1 Segregate Waste (Liquid, Solid, Sharps) handle3->clean1 clean2 Decontaminate Surfaces & Glassware clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill->clean1 No emergency Execute Emergency Protocol (Evacuate, Alert, First Aid) spill->emergency Yes

Caption: Workflow for Safely Handling this compound.

Emergency Response: Spill and Exposure Protocols

Minor Spill (within fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Use an inert, non-combustible absorbent material (e.g., sand, diatomite) to cover the spill.[3]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

Disposal Plan: Compliant Waste Management

Proper disposal is critical to prevent environmental harm and maintain regulatory compliance.

  • Chemical Waste: All solutions and unused solid this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and absorbent pads, must be placed in a designated solid hazardous waste container.[3]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[5] Handle the uncleaned, empty container as you would the product itself until it has been triple-rinsed.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their critical work in drug discovery and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.